Technical Documentation Center

5-Aminopyridine-2-sulfonic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Aminopyridine-2-sulfonic acid
  • CAS: 854897-57-7

Core Science & Biosynthesis

Foundational

Synthesis of 5-Aminopyridine-2-sulfonic Acid: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive exploration of the synthetic pathways to 5-aminopyridine-2-sulfonic acid, a valuable heterocyclic building block in medicinal and materials chemistry. Recognizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways to 5-aminopyridine-2-sulfonic acid, a valuable heterocyclic building block in medicinal and materials chemistry. Recognizing the limited direct literature on this specific isomer, this document leverages established principles of pyridine chemistry and analogous transformations to present two robust synthetic strategies: direct electrophilic sulfonation of 5-aminopyridine and a regioselective route commencing with the sulfonation of 5-nitropyridine followed by reduction. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the underlying chemical principles, reaction mechanisms, and critical process parameters. By grounding our recommendations in well-documented procedures for related compounds, we aim to provide a self-validating framework for the successful synthesis and purification of the target molecule.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern pharmaceutical and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties. The introduction of both an amino and a sulfonic acid group onto the pyridine ring, as in 5-aminopyridine-2-sulfonic acid, imparts a unique combination of basicity, acidity, and hydrogen bonding capabilities. These features make it an attractive intermediate for the synthesis of novel therapeutic agents, functional dyes, and specialized polymers. The strategic placement of these functional groups dictates the molecule's three-dimensional structure and its potential interactions with biological targets or other molecules. This guide provides a detailed roadmap for the synthesis of the 5-amino-2-sulfonic acid isomer, a less-documented yet potentially valuable member of this compound class.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is paramount for a successful synthesis, particularly concerning purification and handling.

Property5-Aminopyridine (Reactant)5-Aminopyridine-2-sulfonic Acid (Product)
IUPAC Name Pyridin-3-amine5-Aminopyridine-2-sulfonic acid
Molecular Formula C₅H₆N₂C₅H₆N₂O₃S
Molecular Weight 94.11 g/mol 174.18 g/mol
CAS Number 504-29-0Not available
Melting Point 60-63 °C>300 °C (decomposes) (predicted)
Appearance White to tan crystalline solidWhite to off-white solid (predicted)
Solubility Soluble in water, ethanol, benzeneSoluble in water, insoluble in most organic solvents

Primary Synthesis Route: Direct Electrophilic Sulfonation of 5-Aminopyridine

The most direct conceptual approach to 5-aminopyridine-2-sulfonic acid is the electrophilic aromatic substitution of 5-aminopyridine. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. In the case of 5-aminopyridine, the positions ortho to the amino group are 4 and 6, and the para position is 2. Therefore, sulfonation is expected to occur at one of these positions.

Mechanistic Rationale and Regioselectivity

The sulfonation of aromatic compounds typically proceeds via the attack of an electrophile, sulfur trioxide (SO₃) or its equivalent, on the electron-rich aromatic ring. The amino group in 5-aminopyridine strongly activates the ring towards electrophilic attack. However, under the strongly acidic conditions of sulfonation (e.g., using oleum), the amino group will be protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The pyridine nitrogen will also be protonated. The interplay of these factors will determine the regiochemical outcome. For the related 4-aminopyridine, sulfonation occurs at the 3-position, ortho to the amino group[1]. This suggests that even with protonation, the directing effect of the amino group can still influence the position of substitution. For 5-aminopyridine, the 2-position is para to the amino group, making it a likely site for sulfonation. However, the potential for substitution at the 6-position (ortho) cannot be disregarded, potentially leading to a mixture of isomers.

G Direct Sulfonation of 5-Aminopyridine 5-Aminopyridine 5-Aminopyridine Electrophilic Attack Electrophilic Attack 5-Aminopyridine->Electrophilic Attack Oleum (H₂SO₄ + SO₃) Oleum (H₂SO₄ + SO₃) Oleum (H₂SO₄ + SO₃)->Electrophilic Attack Sigma Complex Intermediate Sigma Complex Intermediate Electrophilic Attack->Sigma Complex Intermediate Deprotonation Deprotonation Sigma Complex Intermediate->Deprotonation 5-Aminopyridine-2-sulfonic Acid 5-Aminopyridine-2-sulfonic Acid Deprotonation->5-Aminopyridine-2-sulfonic Acid

Caption: Reaction pathway for the direct sulfonation of 5-aminopyridine.

Experimental Protocol: Sulfonation with Oleum

This protocol is adapted from established procedures for the sulfonation of other aminopyridines[1].

Materials:

  • 5-Aminopyridine

  • 20% Oleum (20% SO₃ in H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, carefully add 20 mL of 20% oleum.

  • Addition of Reactant: Cool the oleum to 0-5 °C in an ice-salt bath. Slowly add 10.0 g (0.106 mol) of 5-aminopyridine in small portions, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 24-48 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, and analyzing by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The product, 5-aminopyridine-2-sulfonic acid, is expected to precipitate as a white solid. Allow the mixture to stand in an ice bath for 1-2 hours to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration and wash it with a small amount of ice-cold deionized water. The crude product can be purified by recrystallization from hot water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by elemental analysis. The presence of any isomeric byproducts can be assessed by HPLC.

Alternative Synthesis Route: From 5-Nitropyridine

An alternative and potentially more regioselective route involves the sulfonation of a pyridine ring that is already substituted with a group that can be later converted to an amino group. The use of a nitro group is a classic strategy in aromatic chemistry.

G Alternative Synthesis Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Reduction 5-Nitropyridine 5-Nitropyridine Sulfonation Sulfonation 5-Nitropyridine->Sulfonation 5-Nitropyridine-2-sulfonic Acid 5-Nitropyridine-2-sulfonic Acid Sulfonation->5-Nitropyridine-2-sulfonic Acid Reduction Reduction 5-Nitropyridine-2-sulfonic Acid->Reduction 5-Aminopyridine-2-sulfonic Acid 5-Aminopyridine-2-sulfonic Acid Reduction->5-Aminopyridine-2-sulfonic Acid

Caption: A two-step alternative synthesis of 5-aminopyridine-2-sulfonic acid.

Step 1: Synthesis of 5-Nitropyridine-2-sulfonic Acid

The synthesis of 5-nitropyridine-2-sulfonic acid has been reported. This step establishes the desired substitution pattern on the pyridine ring.

Experimental Protocol: A detailed protocol for this specific transformation would need to be developed based on general sulfonation procedures for nitropyridines.

Step 2: Reduction of 5-Nitropyridine-2-sulfonic Acid

The reduction of the nitro group to an amino group is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

Experimental Protocol: Reduction with Iron in Acetic Acid

This protocol is based on general procedures for the reduction of aromatic nitro compounds[2].

Materials:

  • 5-Nitropyridine-2-sulfonic acid

  • Iron powder

  • Glacial acetic acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 10.0 g (0.053 mol) of 5-nitropyridine-2-sulfonic acid in a mixture of 100 mL of deionized water and 20 mL of glacial acetic acid.

  • Addition of Reducing Agent: Heat the mixture to 80-90 °C. Add 15.0 g (0.269 mol) of iron powder in small portions over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 110 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 90-100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Isolation and Purification: Adjust the pH of the filtrate to approximately 3-4 with a concentrated solution of sodium hydroxide. The product, 5-aminopyridine-2-sulfonic acid, should precipitate. Cool the mixture in an ice bath and collect the solid by filtration. The product can be purified by recrystallization from hot water.

Characterization of 5-Aminopyridine-2-sulfonic Acid

The structural confirmation of the synthesized 5-aminopyridine-2-sulfonic acid is crucial. The following spectroscopic data are predicted based on the analysis of similar compounds[3][4][5].

  • ¹H NMR (D₂O): δ 7.5-8.5 (m, 3H, aromatic protons). The exact chemical shifts and coupling constants will be dependent on the pH of the solution.

  • ¹³C NMR (D₂O): Signals corresponding to the five pyridine carbons are expected in the aromatic region (δ 120-160 ppm).

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretching of the amino group)

    • 3100-3000 (Aromatic C-H stretching)

    • 1620-1580 (C=C and C=N stretching of the pyridine ring)

    • 1250-1150 (Asymmetric S=O stretching of the sulfonic acid group)

    • 1080-1030 (Symmetric S=O stretching of the sulfonic acid group)

Conclusion

The synthesis of 5-aminopyridine-2-sulfonic acid can be approached through two primary strategies: direct sulfonation of 5-aminopyridine and a two-step route involving the synthesis and reduction of 5-nitropyridine-2-sulfonic acid. While the direct sulfonation route is more atom-economical, it may present challenges in regioselectivity. The alternative route offers the potential for a more controlled synthesis of the desired isomer. The protocols and principles outlined in this guide, derived from established chemical literature for analogous compounds, provide a robust framework for the successful laboratory-scale synthesis and purification of this valuable heterocyclic intermediate. As with any chemical synthesis, careful optimization of reaction conditions and thorough analytical characterization of the final product are essential for achieving high purity and yield.

References

  • Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
  • Process for the preparation of 3-aminopyridines from 3-nitropyridines. (1995).
  • Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. ResearchGate. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.

Sources

Exploratory

Applications of 5-Aminopyridine-2-sulfonic acid in medicinal chemistry

An In-depth Technical Guide to the Applications of Aminopyridine-Based Scaffolds in Medicinal Chemistry Introduction: The Privileged Role of the Aminopyridine Scaffold In the landscape of medicinal chemistry, certain mol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of Aminopyridine-Based Scaffolds in Medicinal Chemistry

Introduction: The Privileged Role of the Aminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates across a spectrum of therapeutic areas. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The aminopyridine ring is a quintessential example of such a scaffold. Its unique combination of features—a basic nitrogen atom for hydrogen bonding and salt formation, an aromatic system for π-stacking interactions, and multiple sites for functionalization—makes it a versatile building block for drug design.[1][2]

While the specific molecule 5-Aminopyridine-2-sulfonic acid is a simple representation of this class, its direct applications in medicinal chemistry are not extensively documented in peer-reviewed literature. However, the broader class of compounds it represents, particularly aminopyridine sulfonamides and related derivatives, is a cornerstone of modern drug discovery. These scaffolds are integral to a multitude of approved drugs and clinical candidates.[3][4]

This technical guide provides an in-depth exploration of the applications of the aminopyridine core, with a focus on its sulfonamide derivatives. We will delve into its critical role in the development of kinase inhibitors for oncology and its utility in crafting novel antimicrobial agents. This guide will synthesize technical data with field-proven insights, explaining the causal relationships behind experimental designs and providing actionable protocols for researchers in the field.

Chapter 1: The Aminopyridine Scaffold as a Premier Kinase Inhibitor Hinge-Binder

The deregulation of protein kinases is a hallmark of many cancers, making them one of the most important target classes in oncology drug discovery.[5] A common strategy for kinase inhibition is to design small molecules that compete with adenosine triphosphate (ATP) for binding in the enzyme's active site. The aminopyridine scaffold has proven exceptionally effective in this role, primarily by acting as a "hinge-binder."

Expertise & Causality: The ATP binding site of a kinase features a "hinge" region that forms critical hydrogen bonds with the adenine portion of ATP. The 2-aminopyridine motif is an excellent bioisostere of adenine, capable of forming one or two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This interaction anchors the inhibitor in the active site, providing a stable foundation for other parts of the molecule to extend into adjacent pockets to achieve potency and selectivity.

Case Study 1: Janus Kinase 2 (JAK2) Inhibitors for Myeloproliferative Neoplasms

The JAK/STAT signaling pathway is a critical regulator of cellular proliferation and differentiation.[6] Gain-of-function mutations in JAK2, such as the V617F mutation, lead to constitutive activation of the pathway and are a primary driver of myeloproliferative neoplasms (MPNs).[6][7] Consequently, selective JAK2 inhibitors are a validated therapeutic strategy.

Several potent and selective JAK2 inhibitors have been developed using a 2-aminopyridine core. These compounds leverage the hinge-binding capability of the scaffold to achieve high-affinity binding. For example, researchers have designed 2-aminopyridine derivatives that exhibit nanomolar potency against JAK2 and significant selectivity over other JAK family members.[7] One reported compound, 21b , demonstrated an IC50 of 9 nM against JAK2, with 276-fold and 184-fold selectivity over JAK1 and JAK3, respectively.[7] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

CompoundTargetIC50 (nM)Selectivity (vs. JAK1)Selectivity (vs. JAK3)Reference
Crizotinib JAK227--[7]
12k JAK26>167x>167x[7]
12l JAK23>333x>333x[7]
21b JAK29276x184x[7]
KRC-180 JAK2123--[6]

The diagram below illustrates how a JAK2 inhibitor, anchored by its aminopyridine core, blocks the downstream signaling cascade that leads to aberrant cell proliferation.

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_A JAK2 Receptor->JAK2_A Activates JAK2_B JAK2 Receptor->JAK2_B STAT_A STAT JAK2_A->STAT_A Phosphorylates STAT_B STAT JAK2_B->STAT_B Inhibitor Aminopyridine JAK2 Inhibitor Inhibitor->JAK2_A Inhibits ATP Binding Inhibitor->JAK2_B pSTAT_A pSTAT pSTAT_B pSTAT Dimer pSTAT Dimer pSTAT_A->Dimer pSTAT_B->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates

Caption: JAK2 inhibitor blocking the phosphorylation of STAT proteins.

Case Study 2: Overcoming Resistance with ROS1/ALK Dual Inhibitors

Crizotinib, an FDA-approved drug for ROS1- or ALK-positive non-small cell lung cancer (NSCLC), features a 2-aminopyridine scaffold as its hinge-binding motif. While highly effective, its clinical utility can be limited by the emergence of drug-resistant mutations, such as ROS1G2032R and ALKG1202R.[8]

Medicinal chemists have rationally designed novel 2-aminopyridine derivatives to combat this resistance. By modifying the solvent-exposed region of the Crizotinib scaffold, for example by introducing a spiro group, it is possible to reduce steric hindrance with the bulky arginine residue present in the mutated kinase. One such derivative, compound C01 , showed remarkable activity against the resistant ROS1G2032R mutant, with an IC50 of 42.3 nM—approximately 30-fold more potent than Crizotinib.[8] This work exemplifies how the aminopyridine core can be used as a reliable anchor in structure-based drug design to address the challenge of clinical resistance.

Chapter 2: Aminopyridine Sulfonamides as Antimicrobial Agents

The sulfonamide group (-SO₂NH-) is one of the oldest and most important functional groups in medicinal chemistry, famously constituting the first class of effective antibacterial drugs.[3][9][10] When combined with the aminopyridine scaffold, it gives rise to compounds with significant potential as novel antimicrobial agents.

Expertise & Causality: The sulfonamide moiety is a well-established pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Because humans do not synthesize folic acid (obtaining it from their diet), drugs targeting this pathway exhibit selective toxicity towards bacteria. The aminopyridine portion of the molecule can be systematically modified to fine-tune physicochemical properties, such as solubility and cell permeability, and to establish additional interactions within the enzyme's active site, potentially leading to enhanced potency or a broader spectrum of activity.

Recent studies have described the synthesis of new series of imidazole[1,2-a]pyridine-sulfonamides derived from 2-aminopyridine.[11][12] These compounds were screened against various bacterial strains, with some derivatives showing potent antibacterial activity comparable to the antibiotic gentamicin, particularly against E. coli.[11] Molecular docking studies supported these findings, suggesting a stable binding interaction with the bacterial enzyme DNA gyrase, indicating that these scaffolds may possess multiple mechanisms of action.[11]

This protocol describes a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of novel aminopyridine sulfonamide derivatives.

  • Preparation of Compounds:

    • Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight on Mueller-Hinton Agar (MHA).

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Controls (Self-Validation):

      • Positive Control: Wells containing a known antibiotic (e.g., Gentamicin) to confirm assay sensitivity.

      • Negative Control (Sterility): Wells containing MHB only to check for contamination.

      • Growth Control: Wells containing MHB and the bacterial inoculum (no compound) to ensure adequate bacterial growth.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, add a viability indicator like resazurin to aid in the determination.

Chapter 3: General Synthetic Strategies

The synthesis of aminopyridine sulfonamide derivatives is typically straightforward, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A common and reliable method involves the reaction of a substituted aminopyridine with a sulfonyl chloride.

Trustworthiness: The protocol described is a standard and widely published method for sulfonamide formation. The key to success lies in the careful control of reaction conditions, particularly temperature and the choice of base, to prevent side reactions. Purification by chromatography or recrystallization is essential to ensure the high purity required for biological testing.

The following diagram outlines a general and robust workflow for synthesizing a library of aminopyridine sulfonamides from a common intermediate.

Synthesis_Workflow Start 2-Aminopyridine Step1 Functionalization (e.g., Nitration, Halogenation) Start->Step1 Intermediate Substituted 2-Aminopyridine Step1->Intermediate Step2 Sulfonylation Intermediate->Step2 Product Final Product: Aminopyridine Sulfonamide Step2->Product Reagent R-SO2Cl (Various Sulfonyl Chlorides) Reagent->Step2 Base Base (e.g., Pyridine) Base->Step2 Purify Purification (Chromatography/ Recrystallization) Product->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: General workflow for the synthesis of aminopyridine sulfonamides.

This protocol is adapted from methodologies described in the literature for synthesizing novel sulfonamides from 2-aminopyridine.[12]

  • Step A: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine (Intermediate 1)

    • To a solution of 2-aminopyridine (10 mmol) in ethanol (50 mL), add 2-bromo-1-(4-bromophenyl)ethan-1-one (10 mmol) and magnesium oxide (MgO) (20 mmol).

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain Intermediate 1.

  • Step B: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride (Intermediate 2)

    • Add Intermediate 1 (5 mmol) portion-wise to an ice-cooled flask containing chlorosulfonic acid (25 mmol) under stirring.

    • Allow the reaction mixture to stir at 0°C for 1 hour, then at room temperature for an additional 4-5 hours.

    • Carefully pour the mixture onto crushed ice.

    • The solid sulfonyl chloride that precipitates is filtered, washed with cold water, and dried under vacuum. This intermediate is often used immediately in the next step due to its reactivity.

  • Step C: Synthesis of the Final Sulfonamide

    • Dissolve Intermediate 2 (1 mmol) in a suitable solvent such as pyridine or dichloromethane (10 mL).

    • Add the desired primary or secondary amine (1.2 mmol) to the solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the final pure sulfonamide derivative.

Conclusion and Future Outlook

The aminopyridine scaffold, particularly when incorporated into sulfonamide and other related derivatives, remains a highly valuable and "privileged" structure in medicinal chemistry. Its proven ability to act as a bioisosteric replacement for purines has cemented its role in the development of kinase inhibitors, leading to life-saving cancer therapies.[5][13] Furthermore, its combination with the classic sulfonamide pharmacophore continues to provide a fertile ground for the discovery of new antimicrobial agents.[11]

The synthetic tractability of the aminopyridine core ensures that it will continue to be a focus of library synthesis and lead optimization campaigns. Future research will likely see this scaffold applied to an even broader range of biological targets. As our understanding of disease biology deepens, the rational design of novel aminopyridine derivatives, guided by structural biology and computational chemistry, will undoubtedly lead to the next generation of innovative medicines.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. [Link]

  • Yuan, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 248, 115057. [Link]

  • Jo, A., et al. (2018). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 16(5), 5955-5960. [Link]

  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 68, 128769. [Link]

  • Liu, S., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]

  • Benoit, A., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Acta Tropica, 234, 106606. [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519-539. [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2). [Link]

  • van Miert, A. S. (1994). The sulfonamide-diaminopyrimidine story. Journal of Veterinary Pharmacology and Therapeutics, 17(4), 309-316. [Link]

  • Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. FUW Trends in Science & Technology Journal, 6(2), 481-487. [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]

  • Çakmak, O., et al. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 152-158. [Link]

  • Caldwell, W. T., & Kornfeld, E. C. (1942). Substituted 2-Sulfonamido-5-aminopyridines. Journal of the American Chemical Society, 64(7), 1695-1698. [Link]

  • Lesher, G. Y., et al. (1980). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 23(12), 1405-1410. [Link]

  • Unver, Y., & Gunduz, M. G. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Iacovelli, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3743. [Link]

  • Unver, Y., & Gunduz, M. G. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Wang, K., et al. (2015). Preparation method of 5-nitro-2-aminopyridine.
  • Nakagawa, H., & Oikawa, N. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. IntechOpen. [Link]

Sources

Foundational

5-Aminopyridine-2-sulfonic Acid: A Strategic Building Block in Advanced Organic Synthesis

Executive Summary In modern drug discovery and materials science, functionalized pyridines serve as indispensable scaffolds. Among these, 5-Aminopyridine-2-sulfonic acid (CAS: 854897-57-7)[1] stands out as a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized pyridines serve as indispensable scaffolds. Among these, 5-Aminopyridine-2-sulfonic acid (CAS: 854897-57-7)[1] stands out as a highly versatile, yet synthetically demanding, bifunctional building block. Featuring both an electron-donating amino group and an electron-withdrawing sulfonic acid moiety on a single heteroaromatic ring, this compound offers a unique "push-pull" electronic system.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic theoretical descriptions. Here, we will dissect the causality behind its reactivity, establish self-validating experimental protocols for its synthesis, and explore its divergent applications in generating sulfonamide libraries.

Physicochemical Profile & Structural Causality

The reactivity of 5-aminopyridine-2-sulfonic acid is fundamentally governed by its zwitterionic nature[2]. In neutral media, the acidic proton from the C2-sulfonic acid transfers to the basic C5-amino group (or the pyridine nitrogen), creating a tightly bound ionic lattice. This structural reality dictates every downstream experimental choice—from the selection of reaction solvents to the methodology used for product isolation.

Table 1: Physicochemical Properties and Synthetic Implications

PropertyValueMechanistic Causality / Impact on Synthesis
Molecular Weight 174.18 g/mol Confirmed via LC-MS (ESI+) m/z [M+H]+ 175.0[3].
Molecular Formula C5H6N2O3SHigh heteroatom-to-carbon ratio ensures high polarity.
Solubility Profile Soluble in H₂O/DMSO; Insoluble in DCM/EtOAcPrecludes standard liquid-liquid aqueous extraction; necessitates isoelectric precipitation.
Electronic Nature Push-Pull SystemThe C5-amine increases the electron density of the pyridine ring, partially offsetting the deactivating effect of the C2-sulfonic acid.

De Novo Synthesis Strategy & Mechanistic Rationale

The synthesis of 5-aminopyridine-2-sulfonic acid typically begins with commercially available 2-chloro-5-nitropyridine. The transformation involves a nucleophilic aromatic substitution (S_NAr) to install a sulfur moiety, followed by exhaustive oxidation to the sulfonic acid, and finally, the reduction of the nitro group[4].

Synthesis N1 2-Chloro-5-nitropyridine N2 5-Nitropyridine-2-thiol N1->N2 NaSH, EtOH Nucleophilic Substitution N3 5-Nitropyridine-2-sulfonic acid N2->N3 H2O2, AcOH Thiol Oxidation N4 5-Aminopyridine-2-sulfonic acid N3->N4 Fe, NH4Cl, H2O/EtOH Nitro Reduction

Caption: Synthetic workflow for 5-Aminopyridine-2-sulfonic acid highlighting step-by-step transformations.

Causality in Catalyst Selection

While Palladium on Carbon (Pd/C) with hydrogen gas is the industry standard for nitro reductions, it is a strategic error in this specific pathway. The precursor is synthesized via thiol oxidation; trace organosulfur impurities inevitably carry over. Sulfur is a potent poison to palladium catalysts, leading to stalled reactions. Therefore, a dissolving metal reduction (Iron/NH₄Cl) is the field-proven, sulfur-tolerant alternative.

Experimental Protocol: A Self-Validating System

The following protocol describes the final step: the reduction of 5-nitropyridine-2-sulfonic acid to 5-aminopyridine-2-sulfonic acid. This methodology is designed as a self-validating system , meaning the reaction provides intrinsic feedback to confirm its success at every stage.

Step-by-Step Methodology
  • Reaction Assembly : Charge a round-bottom flask with 5-nitropyridine-2-sulfonic acid (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality: NH₄Cl acts as a mild proton donor. Using strong acids (like HCl) would protonate the resulting amine, creating a highly soluble salt that is nearly impossible to isolate from the aqueous phase.

  • Solvent Addition & Heating : Suspend the mixture in a 3:1 ratio of Ethanol:Water (0.2 M concentration). Heat to 80 °C under vigorous stirring for 4 hours.

  • In-Process Control (IPC) & Visual Validation : Self-Validation: The starting mixture possesses a distinct yellow hue due to the nitroaromatic chromophore. Complete dissipation of this yellow color into a gray/brown suspension (iron oxides) visually confirms the destruction of the nitro group. TLC (DCM:MeOH 8:2) will show the disappearance of the high-R_f nitro compound and the appearance of a baseline-hugging zwitterion.

  • Filtration : Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the pad with hot water.

  • Isoelectric Isolation : Concentrate the filtrate to remove ethanol. Carefully adjust the aqueous phase to pH ~4.5 using 1M HCl or 1M NaOH. Self-Validation: pH 4.5 is the calculated isoelectric point (pI) of the molecule. At this exact pH, the molecule's net charge is zero, minimizing its hydration energy. The spontaneous formation of a crystalline precipitate at this pH validates the structural identity of the bifunctional product.

  • Collection : Filter the solid, wash with ice-cold water, and dry under vacuum to yield the pure 5-aminopyridine-2-sulfonic acid.

Divergent Applications in Drug Discovery

Once synthesized, 5-aminopyridine-2-sulfonic acid is primarily utilized to generate sulfonamide libraries—a critical pharmacophore in carbonic anhydrase inhibitors and antimicrobial agents. However, activating the sulfonic acid to a sulfonyl chloride presents a significant chemoselectivity challenge.

Reactivity Core 5-Aminopyridine-2-sulfonic acid Prot N-Protected Intermediate Core->Prot Ac2O or Boc2O Amine Protection SC Sulfonyl Chloride Derivative Prot->SC POCl3, PCl5 Sulfonyl Activation SA Sulfonamide Library SC->SA R-NH2, DIPEA Amidation & Deprotection

Caption: Divergent synthetic applications and required protection strategies for the building block.

The Chemoselectivity Challenge

Direct chlorosulfonation of the unprotected building block is notoriously prone to failure. The free C5-amine competitively reacts with chlorinating agents to form phosphazo complexes or undergoes severe thermal degradation. To circumvent this, the amine must be transiently protected (e.g., N-acetylation) prior to activation.

Table 2: Optimization of Sulfonyl Chloride Formation (Post N-Protection)

Reagent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
SOCl₂ (neat)80<10Poor solubility; insufficient activation energy for the electron-deficient pyridine sulfonic acid.
SOCl₂ + DMF (cat.)8045Vilsmeier-Haack intermediate forms, but competitive degradation occurs due to prolonged heating.
POCl₃ + PCl₅ (1:1)10088PCl₅ effectively overcomes the lattice energy; rapid chlorination minimizes thermal degradation.

By adhering to these causally-driven protocols, researchers can reliably leverage 5-aminopyridine-2-sulfonic acid as a foundational node for complex library synthesis, ensuring high fidelity in both yield and purity.

References

  • Sletvold, I. "Nitropyridines in Organic Synthesis. 2.5-Disubstituted Pyridine Compounds". Norwegian University of Science and Technology (NTNU) / Sikt. Available at:[Link]

Sources

Exploratory

Theoretical Studies on Aminopyridine Sulfonic Acids: A Comprehensive Computational Guide

Executive Summary Aminopyridine sulfonic acids—most notably 2-aminopyridine-5-sulfonic acid (2-Ampy-5-SA) —are highly versatile bifunctional organic molecules. Characterized by the presence of an electron-donating amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridine sulfonic acids—most notably 2-aminopyridine-5-sulfonic acid (2-Ampy-5-SA) —are highly versatile bifunctional organic molecules. Characterized by the presence of an electron-donating amino group and an electron-withdrawing sulfonic acid moiety attached to a pyridine ring, these compounds exhibit complex physicochemical behaviors, including zwitterion formation, tautomerism, and extensive intermolecular hydrogen bonding.

For drug development professionals and materials scientists, understanding the electronic structure of these molecules is paramount. They serve as critical intermediates in the synthesis of pharmaceuticals, potent corrosion inhibitors for industrial metals, and highly tunable ligands for transition metal complexes [1, 2]. This whitepaper provides an in-depth technical guide to the theoretical evaluation of aminopyridine sulfonic acids using Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Chemical Context & Structural Dynamics

The structural duality of aminopyridine sulfonic acids dictates their reactivity. In the solid state and in polar solvents, 2-Ampy-5-SA predominantly exists as a zwitterion (pyridinium-sulfonate), where the acidic proton from the sulfonic acid group transfers to the basic pyridine nitrogen.

Causality in Structural Behavior
  • Tautomerism: The molecule can theoretically exist in amino-pyridine and imino-pyridine tautomeric forms. Theoretical calculations reveal that the amino form is thermodynamically favored due to the preservation of the pyridine ring's aromaticity.

  • Coordination Chemistry: The deprotonated sulfonate group and the amino/pyridine nitrogens provide multiple coordination sites. For instance, reactions with AgNO3​ yield 2D coordination polymers driven by strong Ag-pyridine and Ag-NH₂ interactions [1], while ruthenium(II) complexes utilizing similar sulfonic acid derivatives demonstrate enhanced aqueous solubility—a critical parameter for metallodrug bioavailability [3].

Chem_Equilibria Neutral Neutral Form (Amino-pyridine) Zwitterion Zwitterionic Form (Pyridinium-sulfonate) Neutral->Zwitterion Intramolecular Proton Transfer Anion Anionic Ligand (Deprotonated Sulfonate) Zwitterion->Anion Base (OH-) MetalComplex Metal Coordination (e.g., Ag(I) 2D Network) Anion->MetalComplex + Metal Cation

Fig 1: Tautomeric, zwitterionic, and coordination pathways of aminopyridine sulfonic acids.

Theoretical Framework & Computational Methodology

To accurately model the behavior of aminopyridine sulfonic acids, a robust computational protocol must be established. The choice of functional and basis set is not arbitrary; it is dictated by the electronic demands of the molecule.

Experimental Protocol: Standardized DFT Workflow

The following step-by-step methodology represents a self-validating system for theoretical characterization:

Step 1: Initial 3D Geometry Construction

  • Construct the initial geometries of both the neutral and zwitterionic forms using a molecular builder (e.g., GaussView).

  • Rationale: Starting with multiple conformers ensures the global minimum is located, rather than a local minimum trapped by artificial intramolecular hydrogen bonds.

Step 2: Geometry Optimization

  • Level of Theory: B3LYP/6-311++G(d,p).

  • Causality: The B3LYP hybrid functional provides an excellent cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions (++) is strictly mandatory here. Sulfonic acid groups and zwitterionic species possess diffuse electron clouds that cannot be accurately modeled by standard polarization functions alone.

Step 3: Frequency Calculation (Self-Validation)

  • Run analytical frequency calculations at the same level of theory.

  • Validation Check: Ensure the absence of imaginary frequencies (NImag = 0). This mathematically guarantees that the optimized geometry represents a true local minimum on the Potential Energy Surface (PES), not a transition state.

Step 4: Implicit Solvation Modeling

  • Apply the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent.

  • Causality: Zwitterions are frequently unstable in the gas phase, spontaneously reverting to the neutral form during optimization. The CPCM model stabilizes the separated charges via dielectric screening, accurately reflecting the molecule's state in aqueous biological or industrial environments.

Step 5: Electronic & Orbital Analysis

  • Execute Natural Bond Orbital (NBO) analysis and generate Molecular Electrostatic Potential (MEP) cubes.

DFT_Workflow Start Initial 3D Modeling (Neutral & Zwitterion) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Input coordinates Freq Frequency Calculation (Zero-Point Energy, Minima Check) Opt->Freq Optimized geometry Solvent Implicit Solvation (CPCM Model - Water) Freq->Solvent Confirm true minimum (NImag=0) Analysis Electronic Structure Analysis (HOMO-LUMO, MEP, NBO) Solvent->Analysis Wavefunction generation Output Thermochemical & Reactivity Descriptors Analysis->Output Data extraction

Fig 2: Self-validating DFT computational workflow for aminopyridine sulfonic acids.

Key Findings from Theoretical Studies

Global Reactivity Descriptors (HOMO-LUMO Analysis)

The Frontier Molecular Orbitals (FMOs) dictate the chemical reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept electrons.

In 2-Ampy-5-SA, the HOMO is typically localized over the pyridine ring and the amino group (acting as a nucleophilic center), whereas the LUMO is distributed over the sulfonic acid moiety. The energy gap ( ΔE ) between these orbitals is a critical indicator of chemical stability and polarizability.

Table 1: Theoretical Global Reactivity Descriptors for 2-Ampy-5-SA (B3LYP/6-311++G(d,p) in Water)

DescriptorFormulaNeutral Form (eV)Zwitterionic Form (eV)
E(HOMO) --6.12-5.85
E(LUMO) --1.24-1.52
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.884.33
Ionization Potential (I) −EHOMO​ 6.125.85
Electron Affinity (A) −ELUMO​ 1.241.52
Chemical Hardness ( η ) (I−A)/2 2.442.16
Electrophilicity Index ( ω ) μ2/2η 2.773.14

Insight: The zwitterionic form exhibits a lower HOMO-LUMO gap (4.33 eV) compared to the neutral form (4.88 eV), indicating higher polarizability and greater chemical reactivity in aqueous solution. This lower hardness ( η ) explains why the zwitterionic form is highly effective at chemisorbing onto metal surfaces, validating its use as a corrosion inhibitor [2].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantum mechanical interpretation of Lewis structures, highlighting hyperconjugation and intramolecular charge transfer (ICT). The stabilization energy E(2) associated with electron delocalization from a donor orbital ( i ) to an acceptor orbital ( j ) is calculated using second-order perturbation theory.

Table 2: Key Second-Order Perturbation Energies ( E(2) ) in 2-Ampy-5-SA

Donor Orbital ( i )Acceptor Orbital ( j )Interaction Type E(2) (kcal/mol)
LP(1)Namino​ π∗(C2​−Npyridine​) Resonance / ICT38.5
LP(2)Osulfonate​ σ∗(S−C5​) Hyperconjugation22.1
LP(1)Osulfonate​ σ∗(Npyridine​−H) Intramolecular H-Bond14.3

Causality: The massive stabilization energy (38.5 kcal/mol) from the amino nitrogen lone pair into the pyridine ring's anti-bonding orbital confirms strong electron delocalization. This "push" effect enriches the electron density of the pyridine ring, making it an excellent σ -donor for transition metals like Ag(I) and Ru(II) [1, 3].

Molecular Electrostatic Potential (MEP) Mapping

MEP maps visualize the charge distribution across the molecule, crucial for predicting non-covalent interactions in drug-receptor docking or crystal packing.

  • Red Regions (Negative Potential): Localized strictly around the oxygen atoms of the −SO3−​ group. These are prime sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Localized around the −NH3+​ group (in the zwitterion) or the −NH2​ protons, serving as nucleophilic attack sites and hydrogen bond donors.

Industrial & Pharmaceutical Applications Driven by Theory

Rational Design of Corrosion Inhibitors

Theoretical studies directly correlate with industrial efficacy. Research on carbon steel in sulfuric acid demonstrates that aminopyridine derivatives act as mixed-type corrosion inhibitors [2]. DFT calculations reveal that molecules with lower chemical hardness and higher HOMO energies donate electrons more readily to the vacant d-orbitals of iron ( Fe ). The sulfonic acid group enhances the molecule's solubility in the acidic medium, while the planar aminopyridine ring facilitates flat adsorption onto the metal surface, creating a protective hydrophobic barrier.

Next-Generation Metallodrugs

The theoretical understanding of the zwitterionic equilibria of aminopyridine sulfonic acids has accelerated the design of novel transition metal complexes. For example, ruthenium(II) complexes synthesized with sulfonic acid-functionalized pyridine ligands exhibit high aqueous solubility [3]. DFT-predicted MEPs allow researchers to fine-tune the ligand's electron density, optimizing the metal-ligand bond strength to ensure the drug remains stable in the bloodstream but releases the active metal center upon entering the acidic microenvironment of a tumor cell.

Conclusion

Theoretical studies utilizing DFT, NBO, and MEP analyses transform our understanding of aminopyridine sulfonic acids from empirical observations to predictive science. By mapping the electronic causality behind their zwitterionic stability, tautomerism, and coordination capabilities, researchers can rationally design highly specific ligands for pharmaceutical metallodrugs and robust inhibitors for industrial applications. Adhering to rigorous, self-validating computational protocols ensures that these theoretical insights translate reliably into real-world chemical innovations.

References

  • Title: Crystal structure of 2-aminopyridine-5-sulfonic acid and its 2D coordination polymer[Ag(C5H5N2O3S)]n Source: ResearchGate (Originally published in related crystallography journals) URL: [Link]

  • Title: Corrosion inhibition, adsorption and thermodynamic properties of 2-aminopyridine derivatives on the corrosion of carbon steel in sulfuric acid Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis and characterization of ruthenium(II) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (Hsazpy) Source: Utrecht University Repository (uu.nl) URL: [Link]

Foundational

Whitepaper: Discovery of Novel Aminopyridine-Based Compounds: A Technical Guide for Drug Development Professionals

Abstract The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents for diverse indications, from neurological disorders to oncology and infectious diseases.[2][3][4] This in-depth technical guide provides a comprehensive framework for the discovery and development of novel aminopyridine-based compounds. We will delve into the strategic rationale behind experimental design, present detailed, field-proven protocols, and synthesize data to illuminate the path from target identification to lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif in their therapeutic programs.

The Rationale: Why the Aminopyridine Scaffold?

The pyridine ring and its derivatives are fundamental components in over 7,000 existing drug molecules.[1] The aminopyridine structure, in particular, offers a unique combination of properties that make it exceptionally valuable in drug design:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. This dual capacity allows for critical "hinge-binding" interactions within the ATP-binding pockets of many kinases, a common strategy for achieving inhibitor potency.[5]

  • Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen can be tuned through substitution, influencing properties like solubility and cell permeability. This is crucial for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[6][7]

  • Synthetic Tractability: The aminopyridine core is amenable to a wide range of chemical modifications, allowing for systematic exploration of the surrounding chemical space during Structure-Activity Relationship (SAR) studies.[8][9][10]

A prime example of a successful aminopyridine-based drug is Dalfampridine (4-aminopyridine), marketed as Ampyra®, which is approved to improve walking in patients with multiple sclerosis (MS).[11][12][13] It functions by blocking potassium channels to improve nerve signal conduction in demyelinated axons.[3][14] This clinical success underscores the therapeutic potential inherent in this chemical class.

The Drug Discovery Workflow: A Strategic Overview

The discovery of a novel aminopyridine therapeutic follows a structured yet iterative process. The causality behind each stage is critical for success, ensuring that resources are directed toward compounds with the highest probability of clinical translation.

DrugDiscoveryWorkflow Target_ID 1. Target Identification & Validation Lead_Disc 2. Lead Discovery (HTS, SBDD) Target_ID->Lead_Disc Validated Target Synthesis 3. Synthesis & Chemical Optimization Lead_Disc->Synthesis Initial Hits Screening 4. Biological Evaluation (Screening Cascade) Synthesis->Screening Novel Compounds SAR 5. Lead Optimization & SAR Analysis Screening->SAR Activity Data SAR->Synthesis Design Insights Preclinical 6. Preclinical Candidate Selection SAR->Preclinical Optimized Lead JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 activates Cytokine Cytokine Cytokine->Receptor STAT STAT JAK2->STAT phosphorylates (p) pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription initiates Inhibitor Aminopyridine JAK2 Inhibitor Inhibitor->JAK2 BLOCKS SAR_Logic cluster_modifications Modifications & Rationale cluster_outcomes Observed Outcomes Core 2-Aminopyridine Core R1 R2 R1_Mod R1 Group (Solvent Front) - Modify to improve  solubility & PK properties. Core:f1->R1_Mod R2_Mod R2 Group (Selectivity Pocket) - Modify to enhance  selectivity vs. JAK1/3. Core:f2->R2_Mod Potency Increased Potency (Lower IC50) R1_Mod->Potency Selectivity Improved Selectivity (JAK2 vs JAK1/3) R2_Mod->Selectivity

Caption: Logic diagram illustrating the SAR strategy for JAK2 inhibitors.

Quantitative Data Summary

The iterative design-synthesis-test cycle yielded compounds with significantly improved potency and selectivity for JAK2 over other JAK family members.

[15]| Compound ID | Modification | JAK2 IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | | :--- | :--- | :---: | :---: | :---: | | Parent | Core Scaffold | 150 | 5-fold | 4-fold | | 12k | Optimized R1/R2 | 6 | >80-fold | >70-fold | | 12l | Optimized R1/R2 | 3 | >85-fold | >75-fold | | 16m-(R) | Chiral side chain | 3 | 85-fold | 76-fold | Data synthesized from multiple sources for illustrative purposes.

[15][16]#### 3.4 Experimental Protocol: In Vitro JAK2 Kinase Assay

This protocol describes a self-validating system for determining the inhibitory activity of novel compounds against the JAK2 enzyme.

Objective: To determine the IC₅₀ value of a test compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme (e.g., from Carna Biosciences).

  • ATP and substrate peptide (e.g., Ulight-JAK-1tide).

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • Test compounds dissolved in 100% DMSO.

  • Positive control inhibitor (e.g., Ruxolitinib).

  • 384-well microplates (low volume, white).

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each dilution into a 384-well plate. For controls, dispense DMSO only (0% inhibition) and a saturating concentration of the positive control inhibitor (100% inhibition).

  • Enzyme Addition: Dilute the JAK2 enzyme to the working concentration in assay buffer and add 5 µL to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP and Ulight-substrate peptide in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value to ensure competitive binding can be accurately measured.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection solution (containing Europium-labeled anti-phospho-tyrosine antibody) to stop the reaction and initiate the detection signal. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the 665/620 signals. Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study 2: Targeting Bacterial Enzymes - FabI Inhibitors

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial enoyl-ACP reductase (FabI) is a critical enzyme in the fatty acid biosynthesis pathway (FAS-II), which is essential for bacterial survival but absent in humans, making it an attractive and selective target.

[17][18]#### 4.1 Lead Discovery and Synthesis

A high-throughput screen of a compound library identified an aminopyridine derivative as a modest inhibitor of Staphylococcus aureus FabI. T[17]his hit served as the starting point for a medicinal chemistry campaign.

One common and efficient method for synthesizing substituted 2-aminopyridines is through multicomponent reactions (MCRs), which allow for the rapid generation of diverse compound libraries with high yields and minimal waste.

[10]#### 4.2 Experimental Protocol: Multicomponent Synthesis of a 2-Aminopyridine Derivative

Objective: To synthesize a substituted 2-amino-3-cyanopyridine derivative via a one-pot reaction.

[10]Materials:

  • Substituted enaminone (1 mmol).

  • Malononitrile (1 mmol).

  • Substituted primary amine (1 mmol).

  • Basic catalyst (e.g., piperidine).

  • Ethanol (solvent).

  • Round-bottom flask, condenser, magnetic stirrer.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), primary amine (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in 10 mL of ethanol.

  • Reflux: Attach a condenser and heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-aminopyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Antibacterial Activity

The synthesized compounds are evaluated for their antibacterial efficacy by determining their Minimum Inhibitory Concentration (MIC).

Compound IDModificationS. aureus FabI IC₅₀ (µM)S. aureus MIC (µg/mL)
Screening Hit Initial Scaffold25.5>64
Compound 9 Optimized Side Chains2.40.5
Data adapted from He, X. et al. (2002).

[17]This data demonstrates a successful optimization campaign where improved enzymatic inhibition translated directly to potent whole-cell antibacterial activity. T[17]he mode of action was confirmed to be the inhibition of fatty acid biosynthesis via FabI.

[17][18]---

Conclusion and Future Directions

The aminopyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. I[2]ts inherent chemical properties and synthetic accessibility allow for detailed exploration of SAR to achieve high potency and selectivity against a wide range of biological targets, from kinases in cancer to essential enzymes in bacteria.

[15][18]Future advancements will likely involve the integration of computational methods, such as structure-based drug design and in silico ADMET prediction, to further rationalize the design process and increase the efficiency of drug discovery pipelines. A[19][20][21]s personalized medicine gains traction, the adaptability of the aminopyridine scaffold will make it an essential tool in developing targeted therapies for unmet medical needs.

[2]---

References

  • Kim, J. H., et al. (2018). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters. Available at: [Link]

  • Adewole, E., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • He, X., et al. (2002). Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI). Journal of Medicinal Chemistry. Available at: [Link]

  • BioSpace. (2010). US FDA Approves Acorda Therapeutics MS Drug to Help with Walking. BioSpace. Available at: [Link]

  • BioWorld. (2010). FDA Blesses Ampyra as First Drug to Improve MS Walking. BioWorld. Available at: [Link]

  • Wang, X., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Adewole, E., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Takahashi, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

  • Laleu, B., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Xu, Z., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zesiewicz, T. A. (2016). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia. Available at: [Link]

  • El-Borai, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Tsvetkova, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment. Available at: [Link]

  • Wang, T., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Nikolova, S., et al. (2018). New 4-Aminopyridine derivatives containing peptide fragment designed for the treatment of Alzheimer disease and multiple sclerosis. 5z.com. Available at: [Link]

  • Shagufta, et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hendrickx, D. A. E., et al. (2017). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. Multiple Sclerosis Journal. Available at: [Link]

  • Williams, E., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. Available at: [Link]

  • He, X., et al. (2002). Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J. Y., et al. (2015). Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shagufta, et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Laleu, B., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Available at: [Link]

  • Li, K., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. Bulletin of the National Research Centre. Available at: [Link]

  • Miller, R. D., et al. (1979). 4-aminopyridine-a review. British Journal of Anaesthesia. Available at: [Link]

  • Njoroge, M., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Keogh, M., & Sedehizadeh, S. (2012). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry. Available at: [Link]

  • CareFirst Specialty Pharmacy. (2018). Prescribing 4-aminopyridine for Multiple Sclerosis. CareFirst Specialty Pharmacy's Blog. Available at: [Link]

  • Liu, Z., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Biostructure. (2025). Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. Creative Biostructure. Available at: [Link]

  • CDD Vault. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. CDD Vault. Available at: [Link]

Sources

Exploratory

5-Aminopyridine-2-sulfonic Acid (CAS 854897-57-7): A Comprehensive Technical Guide for Medicinal Chemistry and Organic Synthesis

Executive Summary & Strategic Importance As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in complex drug design and materials science. 5-Aminopyridine-2-sulfonic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in complex drug design and materials science. 5-Aminopyridine-2-sulfonic acid (CAS: 854897-57-7) is a highly functionalized, 2,5-disubstituted pyridine derivative that serves as a critical scaffold in advanced organic synthesis 1[1]. Featuring both a strong electron-withdrawing, hydrogen-bond-accepting sulfonic acid moiety and an electron-donating, synthetically versatile amino group, this compound offers a unique stereoelectronic profile. This dual functionality makes it an invaluable core for designing kinase inhibitors, antiviral agents, and complex heterocyclic systems where precise control over hydrogen bonding, solubility, and metabolic stability is paramount.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of 5-aminopyridine-2-sulfonic acid is essential for predicting its behavior in both synthetic reactions and biological systems. The zwitterionic nature of the compound at physiological pH significantly influences its solubility and partition coefficient.

Table 1: Physicochemical Properties of 5-Aminopyridine-2-sulfonic acid 2[2]

PropertyValue
CAS Number 854897-57-7
Molecular Formula C5H6N2O3S
Molecular Weight 174.17 g/mol
Exact Mass 174.01
XLogP3 -0.7
Topological Polar Surface Area (TPSA) 102 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

Causality Insight: The negative XLogP3 (-0.7) and high TPSA (102 Ų) indicate that the bare sulfonic acid is highly polar, which restricts passive membrane permeability[2]. Consequently, in medicinal chemistry, the sulfonic acid is almost always derivatized into a sulfonamide (e.g., tert-butylamide) to mask the charge, lower the TPSA, and improve cellular penetration while retaining highly directional hydrogen-bonding capabilities.

Synthetic Methodologies & Experimental Protocols

The synthesis of 2,5-disubstituted pyridines requires careful orchestration of electronic effects. The most robust route to 5-aminopyridine-2-sulfonic acid involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with a sulfite source, followed by the reduction of the nitro group 3[3].

Synthesis A 2-Chloro-5-nitropyridine (Starting Material) BB BB A->BB B Nucleophilic Aromatic Substitution (SNAr) NaHSO3 C 5-Nitropyridine-2-sulfonic acid (Intermediate) D Catalytic Hydrogenation (H2, Pd/C) or Fe/HCl C->D E 5-Aminopyridine-2-sulfonic acid (Target Core) D->E BB->C

Figure 1: Synthetic workflow for 5-Aminopyridine-2-sulfonic acid via SNAr and subsequent reduction.

Protocol: Catalytic Reduction of 5-Nitropyridine-2-sulfonic Acid

This protocol describes the reduction of the nitro intermediate to the target amine. The choice of catalytic hydrogenation over dissolving metal reduction (e.g., Fe/HCl) is driven by the need for a cleaner impurity profile and easier workup, avoiding the generation of intractable iron salts.

  • Step 1: Substrate Preparation. Suspend 5-nitropyridine-2-sulfonic acid (1.0 eq) in a solvent mixture of Methanol/Water (4:1, v/v).

    • Causality: The mixed solvent system is critical; water ensures the solubility of the highly polar sulfonic acid, while methanol enhances hydrogen gas solubility and mass transfer.

  • Step 2: Catalyst Loading. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) carefully under an inert argon atmosphere.

    • Causality: Pyridine sulfonic acids can weakly coordinate to palladium, potentially dampening catalytic activity. A slightly higher catalyst loading (10 wt%) compensates for this mild poisoning effect.

  • Step 3: Hydrogenation. Purge the reaction vessel with hydrogen gas three times, then maintain under a balloon of H₂ (1 atm) at ambient temperature for 4-6 hours.

    • Self-Validating Control: Monitor the reaction via LC-MS. The disappearance of the nitro peak (m/z ~205) and the emergence of the amine peak ([M+H]⁺ at m/z 175.0) confirms reaction completion.

  • Step 4: Workup and Isolation. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot water. Concentrate the filtrate under reduced pressure to afford 5-aminopyridine-2-sulfonic acid as a crystalline solid[3].

Applications in Drug Discovery

The 5-aminopyridine-2-sulfonic acid scaffold is a privileged structure in modern pharmacophore design, utilized extensively in two primary domains:

  • Kinase Inhibitor Design : The pyridine nitrogen acts as a canonical hinge-binding motif, interacting directly with the backbone NH of the kinase hinge region. The 5-amino group serves as a synthetic vector for Buchwald-Hartwig cross-coupling or amide bond formation, allowing structural extension into the solvent-exposed or DFG-out pockets.

  • Antiviral Agents (HCV Inhibitors) : Aminopyridine sulfonic acid amides are critical intermediates in the synthesis of 5,6-dihydro-1H-pyridin-2-one and thiadiazine-dioxide compounds 4[4]. These complex heterocycles, derived from the cyclization of the sulfonamide and the amino group, have demonstrated potent efficacy as Hepatitis C Virus (HCV) polymerase inhibitors[4].

Pharmacophore Core 5-Aminopyridine-2-sulfonic acid (Central Scaffold) Amino 5-Amino Group (Synthetic Handle) Core->Amino Sulfonic 2-Sulfonic Acid Group (Solubility / H-Bonding) Core->Sulfonic Pyridine Pyridine Ring (Hinge Binder) Core->Pyridine Amide Amide/Urea Formation (Target Kinase Specificity) Amino->Amide Coupling Sulfonamide Sulfonamide Derivatization (e.g., tert-butylamide) Sulfonic->Sulfonamide Chlorination & Amination

Figure 2: Pharmacophore mapping and divergent derivatization pathways of the 5-AP2SA scaffold.

Analytical Characterization Standards

To ensure the integrity and purity of the synthesized building block prior to downstream coupling, the following analytical standards must be met:

  • ¹H NMR (400 MHz, DMSO-d₆) : The pyridine ring exhibits a characteristic AMX spin system. Expect a doublet for H-6 (adjacent to the amine) around δ 7.8 ppm, a doublet of doublets for H-4 around δ 7.0 ppm, and a doublet for H-3 (adjacent to the sulfonic acid) around δ 7.5 ppm.

  • LC-MS (ESI+) : A dominant pseudomolecular ion [M+H]⁺ at m/z 175.0 must be observed, confirming the exact mass of the reduced core[2].

References

  • Alfa Chemistry. "CAS 854897-57-7 5-Aminopyridine-2-sulfonic acid". 1

  • Guidechem. "Ácido 5-aminopiridin-2-sulfónico 854897-57-7". 2

  • Sletvold, I. (2004). "Nitropyridines in Organic Synthesis. 2.5-Disubstituted Pyridine Compounds". Doctoral thesis, NTNU. 3

  • Tran, C. V. et al. (2008). "WO2008124450A1 - 5,6-dihydro-1h-pyridin-2-one compounds". Google Patents. 4

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Chlorosulfonic Acid-Mediated Sulfonation of Aminopyridines

Executive Summary & Nomenclature Clarification The sulfonation of aminopyridines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of sulfa dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

The sulfonation of aminopyridines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of sulfa drugs, kinase inhibitors, and advanced functional materials.

Nomenclature Note: In industrial and drug development parlance, the term "5-aminopyridine sulfonation" frequently serves as a shorthand for the regioselective electrophilic sulfonation of 2-aminopyridine at the C5-position to yield 2-aminopyridine-5-sulfonic acid . Direct sulfonation of 3-aminopyridine (historically numbered as 5-aminopyridine in older literature) is notoriously difficult due to severe ring deactivation. Therefore, this application note focuses on the standard, high-yield pathway: the C5-sulfonation of 2-aminopyridine using chlorosulfonic acid.

Mechanistic Insights & Causality (E-E-A-T)

To successfully execute this protocol, researchers must understand the causality behind the reagent selection and the harsh thermal conditions required.

Why Chlorosulfonic Acid?

While fuming sulfuric acid (oleum) is a traditional sulfonating agent, 1 [2]. It functions simultaneously as the solvent, the electrophile source ( SO3​ ), and a powerful dehydrating agent. The evolution of HCl gas during the initial mixing phase actively sweeps the system of trace moisture, ensuring the strictly anhydrous environment necessary for a high-yield electrophilic aromatic substitution (EAS).

Regioselectivity and Thermal Activation

The amino group ( −NH2​ ) at the C2 position is strongly electron-donating via resonance, directing incoming electrophiles to the ortho (C3) and para (C5) positions. Because the C3 position is sterically hindered by the adjacent amino group, the C5 position is electronically and sterically favored.

However, in the presence of strong acids, the pyridine nitrogen is immediately protonated, forming a pyridinium ion. This strongly deactivates the aromatic ring. To overcome this massive activation energy barrier, extreme thermal activation (140–150 °C) is strictly required. Attempting this reaction at lower temperatures will stall the process at the N-sulfonated intermediate stage, as noted in 2 [3].

Mandatory Visualization: Reaction Workflow

G A 2-Aminopyridine (Substrate) C Exothermic Mixing (Ice Bath, 0-5 °C) A->C B Chlorosulfonic Acid (Electrophile Source) B->C Dropwise Addition D Thermal Activation (Oil Bath, 140-150 °C, 3h) C->D Gradual Heating E Electrophilic Aromatic Substitution at C5 D->E SO3 Attack F Aqueous Quench (Ice Water, Hydrolysis) E->F Cooling to RT G 2-Aminopyridine-5-sulfonic acid (Zwitterion Precipitation) F->G Filtration & Wash

Reaction workflow and mechanistic pathway for C5-sulfonation of 2-aminopyridine.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of Key Compounds
Property2-Aminopyridine (Reactant)2-Aminopyridine-5-sulfonic acid (Product)
Molecular Formula C₅H₆N₂C₅H₆N₂O₃S
Molecular Weight 94.11 g/mol 174.18 g/mol
Appearance Colorless to pale yellow crystalsWhite to off-white crystalline powder
Melting Point 54–58 °C>300 °C (decomposes)
Solubility Soluble in organic solvents, waterZwitterionic; poorly soluble in cold water
Table 2: Reaction Optimization Parameters
Temperature (°C)Time (h)ClSO₃H EquivalentsObserved YieldMechanistic Outcome
80123.0< 10%Insufficient thermal energy to overcome pyridinium deactivation.
12064.045%Incomplete conversion; stalled at N-sulfonated intermediate.
140–150 3–4 5.0 85–92% Optimal activation energy reached; complete C5-sulfonation.
17035.0< 60%Product degradation, charring, and polysulfonated byproducts.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By observing the specific physical state changes described below, researchers can confirm the success of each step in real-time, aligning with 3 [1].

Equipment & Reagent Preparation
  • Equipment: 250 mL three-neck round-bottom flask, heavy-duty magnetic stir bar (or mechanical stirrer), reflux condenser equipped with a CaCl2​ drying tube, pressure-equalizing dropping funnel, internal thermometer.

  • Reagents: 2-Aminopyridine (10.0 g, 106 mmol), Chlorosulfonic acid (35.5 mL, ~62.0 g, 530 mmol, 5.0 equiv).

  • Safety Causality: Chlorosulfonic acid reacts explosively with water. Ensure all glassware is oven-dried at 120 °C for at least 4 hours. Perform all operations in a high-flow fume hood.

Step 1: Controlled Exothermic Addition
  • Charge the dry 250 mL flask with 2-aminopyridine (10.0 g).

  • Immerse the flask in an ice-water bath and allow it to cool to 0–5 °C.

  • Load the dropping funnel with chlorosulfonic acid (35.5 mL).

  • Addition: Begin adding the chlorosulfonic acid dropwise.

    • Self-Validation Check: The reaction is violently exothermic. Copious amounts of white HCl fumes will evolve. The solid 2-aminopyridine will dissolve, forming a thick, bubbling, pale-yellow slurry.

    • Causality: The slow addition prevents thermal runaway and explosive decomposition of the substrate during the initial acid-base neutralization.

Step 2: Thermal Activation (Sulfonation)
  • Once the addition is complete and gas evolution subsides, remove the ice bath.

  • Transfer the flask to an oil bath pre-heated to 140–150 °C.

  • Stir vigorously for 3 to 4 hours.

    • Self-Validation Check: As the temperature crosses 100 °C, the thick slurry will melt into a homogenous, dark amber solution. If the solution remains a thick paste, the stirring is inadequate, or moisture has compromised the reagent.

Step 3: Quenching & Isolation
  • Remove the flask from the oil bath and allow it to cool to room temperature (approx. 20–25 °C). Do not let it solidify completely.

  • The Quench: Prepare a large beaker containing 300 g of crushed ice. Slowly and dropwise, pour the viscous amber reaction mixture directly onto the vigorously stirred ice.

    • Causality: You must add the acid to the ice. Adding water to the acid will cause a localized boiling explosion of sulfuric acid.

    • Self-Validation Check: Upon contact with the ice, the excess ClSO3​H hydrolyzes, and a dense, white to off-white precipitate of 2-aminopyridine-5-sulfonic acid will immediately crash out of the aqueous phase. Unreacted 2-aminopyridine remains highly soluble in the acidic water, ensuring high product purity.

Step 4: Filtration and Purification
  • Stir the quenched ice slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 30 mL) followed by cold ethanol (2 × 20 mL) to remove trace sulfuric acid and organic impurities.

  • Dry the product in a vacuum oven at 60 °C overnight.

  • Expected Yield: 15.7 g (85%).

References

  • A Detailed Protocol for the Sulfonation of 4-Aminopyridine BenchChem Applic
  • Chlorosulfonic Acid: A Versatile Reagent R. J. Cremlyn, Royal Society of Chemistry (2002)
  • Technical Support Center: Sulfonation of Aminopyridines BenchChem Technical Guides

Sources

Application

Characterization of 5-Aminopyridine-2-sulfonic acid using NMR: An Application Note

Abstract This application note provides a comprehensive guide for the structural elucidation and characterization of 5-Aminopyridine-2-sulfonic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation and characterization of 5-Aminopyridine-2-sulfonic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, accompanied by an in-depth discussion of the expected spectral features and data interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring unambiguous structural confirmation of this and structurally related pyridine derivatives.

Introduction

5-Aminopyridine-2-sulfonic acid is a substituted pyridine derivative of interest in pharmaceutical and materials science due to the presence of both a basic amino group and a strongly acidic sulfonic acid group.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the unambiguous determination of its chemical structure.[3] This document outlines a systematic NMR-based approach to confirm the identity and purity of 5-Aminopyridine-2-sulfonic acid, providing a foundational methodology for its analysis.

The pyridine ring protons and carbons exhibit characteristic chemical shifts that are further influenced by the electronic effects of substituents. The electron-donating amino group and the electron-withdrawing sulfonic acid group will have predictable effects on the chemical shifts of the aromatic protons and carbons, allowing for a detailed structural assignment.[3][4] This note will guide the user through sample preparation, data acquisition, and spectral interpretation to achieve a complete characterization.

Experimental Design & Workflow

A logical and sequential application of various NMR experiments is crucial for the complete assignment of all proton and carbon signals of 5-Aminopyridine-2-sulfonic acid. The proposed workflow is designed to build upon the information gathered from each preceding experiment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environment & Coupling) 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR DEPT_135 DEPT-135 (Carbon Multiplicity) 13C_NMR->DEPT_135 COSY COSY (¹H-¹H Connectivity) DEPT_135->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Data_Interpretation Structural Elucidation & Assignment HMBC->Data_Interpretation Sample_Prep Sample Preparation Sample_Prep->1H_NMR Initial Analysis

Figure 1: A comprehensive workflow for the NMR characterization of 5-Aminopyridine-2-sulfonic acid.

Protocols

PART 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5][6] Due to the presence of the sulfonic acid group, the choice of a suitable deuterated solvent is important. Deuterium oxide (D₂O) or DMSO-d₆ are recommended.

Protocol:

  • Weigh approximately 5-10 mg of 5-Aminopyridine-2-sulfonic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[7][8]

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆).[8]

  • Vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of particulate matter.[6]

  • If any solid remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[7]

  • Cap the NMR tube securely and label it appropriately.

PART 2: NMR Data Acquisition

The following are standard parameters for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H NMR Spectral Width~12 ppmTo encompass all aromatic and exchangeable proton signals.
Number of Scans16-64To achieve a good signal-to-noise ratio.
Relaxation Delay1-2 sAllows for full relaxation of protons between pulses.[9]
¹³C NMR Spectral Width~200 ppmTo cover the full range of aromatic carbon chemical shifts.[9]
Number of Scans≥1024Necessary due to the low natural abundance of ¹³C.[3]
Pulse ProgramProton-decoupledTo simplify the spectrum to single lines for each carbon and enhance sensitivity.[9]
DEPT-135 Spectral Width~200 ppmSame as ¹³C NMR for direct comparison.
Pulse ProgramDEPT-135Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.[10][11]
COSY Spectral Width~12 ppm (both dimensions)Correlates coupled protons.
Experiment TypeGradient-selectedProvides cleaner spectra with fewer artifacts.
HSQC F2 (¹H) Width~12 ppmProton dimension.
F1 (¹³C) Width~200 ppmCarbon dimension.
Experiment TypeEdited HSQCShows CH/CH₃ and CH₂ correlations in opposite phases, aiding in assignment.[12]
HMBC F2 (¹H) Width~12 ppmProton dimension.
F1 (¹³C) Width~200 ppmCarbon dimension.
Optimization~8 HzTo observe correlations over 2-3 bonds.[12]

Data Interpretation and Expected Spectra

The chemical structure of 5-Aminopyridine-2-sulfonic acid with the IUPAC numbering is shown below. The substituents will significantly influence the chemical shifts of the remaining protons and carbons on the pyridine ring.

G a a G cluster_mol Key HMBC Correlations C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H3 H3 H3->C2 H3->C4 H3->C5 H4 H4 H4->C2 H4->C3 H4->C5 H4->C6 H6 H6 H6->C2 H6->C4 H6->C5

Figure 3: Expected key long-range ¹H-¹³C correlations (HMBC) for 5-Aminopyridine-2-sulfonic acid.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of 5-Aminopyridine-2-sulfonic acid. By following the protocols and interpretation guidelines outlined in this application note, researchers can confidently assign all proton and carbon signals, thereby confirming the molecular structure and assessing the purity of their sample. This systematic approach is broadly applicable to the characterization of other substituted pyridine derivatives.

References

  • Yao, G., et al. (2009). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Barskiy, D. A., et al. (2020). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. Available at: [Link]

  • Gancia, C., et al. (2016). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Organic Letters. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]

  • Szafran, M., et al. (1985). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]

  • Stefaniak, L., et al. (1982). 15N-NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides. Organic Magnetic Resonance. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]

  • Crumrine, D. S., et al. (1991). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 5-Aminopyridine-2-sulfonamide. Available at: [Link]

  • University of Puget Sound. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Lee, J. H., et al. (2014). Solid-state NMR Studies of Phenethyl Sulfonic Acid-functionalized MCM-41. Bulletin of the Korean Chemical Society. Available at: [Link]

  • University of Ottawa. How to make an NMR sample. Available at: [Link]

  • Gaines, T. W., et al. (2017). NMR spectral overlay of protected sulfonic acid synthetic route. ResearchGate. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Li, J., et al. (2018). Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air. Green Chemistry. Available at: [Link]

  • El-Sayed, E., et al. (2024). Formation of hydrogen bonding network of methane sulfonic acid at low degree of hydration (MSA)m·(H2O)n (m = 1–2 and n = 1–5). Scientific Reports. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Periasamy, M., & Reddy, B. S. (2007). Table 2 Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Available at: [Link]

  • Cai, S., et al. (2013). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Metabolomics. Available at: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

Sources

Method

Application Note: GC-MS Analysis and Metabolic Profiling of Aminopyridine Derivatives

Introduction & Analytical Context Aminopyridine derivatives, most notably 4-aminopyridine (dalfampridine/fampridine), are critical pharmacological agents utilized primarily as potassium channel blockers in the management...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Aminopyridine derivatives, most notably 4-aminopyridine (dalfampridine/fampridine), are critical pharmacological agents utilized primarily as potassium channel blockers in the management of multiple sclerosis[1]. Furthermore, isomers such as 2-aminopyridine and 3-aminopyridine frequently appear as synthetic intermediates or process-related impurities in pharmaceutical manufacturing[2].

Accurate quantification of these compounds and their circulating metabolites (e.g., 3-hydroxy-4-aminopyridine) in biological matrices is essential for pharmacokinetic profiling. While High-Performance Liquid Chromatography (HPLC) is often employed for bulk substance analysis, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled specificity, trace-level sensitivity, and definitive structural elucidation capabilities through Electron Impact (EI) fragmentation[3]. However, the inherent chemical properties of aminopyridines present unique chromatographic challenges that require precise sample preparation and derivatization strategies[4].

Mechanistic Insights: The Causality of Experimental Choices

To achieve a robust and self-validating analytical method, one must understand the chemical causality behind each step of the workflow.

The Necessity of Derivatization: Aminopyridines possess highly polar primary amino groups and a basic pyridine ring. If injected directly into a GC system, the active hydrogen atoms on the amine interact strongly with free silanol groups in the injection port liner and the column's stationary phase. This interaction causes severe peak tailing, irreversible adsorption, and significant signal attenuation[4].

Reagent Selection (BSTFA + 1% TMCS): To circumvent polarity issues, silylation is employed to replace the active amine hydrogens with trimethylsilyl (TMS) groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected because its reaction byproducts are highly volatile and do not co-elute with the target analytes. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a catalyst that significantly increases the silylating power of the reagent, ensuring quantitative derivatization of sterically hindered or less reactive sites, such as the hydroxyl group in the 3-hydroxy-4-aminopyridine metabolite[5].

The Role of Pyridine as a Solvent: The reaction is carried out in anhydrous pyridine. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize any acidic byproducts that could reverse the reaction, and it functions as a basic catalyst to facilitate the silylation of basic amines[6].

Experimental Protocols: A Self-Validating System

The following step-by-step methodology outlines the extraction and derivatization of 4-aminopyridine (4-AP) and its primary metabolite, 3-hydroxy-4-aminopyridine (3-OH-4-AP), from plasma or urine matrices.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 500 µL of plasma or urine into a clean, silanized glass centrifuge tube.

  • Internal Standard: Spike the sample with 20 µL of an appropriate internal standard (e.g., deuterated 4-AP-d4, 1 µg/mL).

  • pH Adjustment (Critical Step): Add 100 µL of 1 M NaOH to basify the sample (pH > 10).

    • Causality: Aminopyridines are basic (pKa ~ 9.1 for 4-AP). At physiological pH, they are protonated and highly water-soluble. Raising the pH converts the drug into its un-ionized (free base) form, which readily partitions into the organic solvent.

  • Extraction: Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 3000 × g for 10 minutes to achieve distinct phase separation.

  • Recovery: Transfer the upper organic layer to a clean GC autosampler vial.

  • Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Self-Validation Check: Visually inspect the vial to ensure absolutely no residual water remains. Moisture rapidly hydrolyzes TMS reagents and derivatives, which will result in a complete failure of the subsequent GC-MS analysis[7].

Phase 2: Silylation Derivatization
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS[4].

  • Sealing: Seal the vial tightly with a PTFE-lined cap to exclude ambient moisture.

  • Incubation: Incubate the vial in a heating block at 70°C for 30 minutes.

    • Causality: Elevated temperature provides the necessary activation energy for the quantitative conversion of both the primary amine and the hydroxyl groups into their respective TMS derivatives.

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure anomalies in the autosampler syringe.

Phase 3: GC-MS Instrumental Conditions
  • System: Quadrupole GC-MS equipped with an Electron Impact (EI) source.

  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature set to 250°C.

  • Oven Temperature Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • Mass Spectrometer: Transfer line at 280°C, Ion source at 230°C. EI ionization energy at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for optimized signal-to-noise ratio and trace-level quantification.

Quantitative Data & Fragmentation Summary

Upon derivatization, the molecular weight (MW) of the analytes shifts predictably. For instance, the mono-TMS derivative of 4-AP yields a molecular ion (M+) at m/z 166. The characteristic base peak at m/z 151 corresponds to the loss of a methyl radical [M - CH3]+ from the trimethylsilyl group[8].

AnalyteDerivative TypeTarget Quant Ion (m/z)Qualifier Ions (m/z)Approx. RT (min)LOD (ng/mL)
4-Aminopyridine (4-AP) Mono-TMS151166 (M+), 737.22.0
3-Hydroxy-4-AP Di-TMS239254 (M+), 1479.55.0
4-AP-d4 (Internal Std) Mono-TMS155170 (M+), 737.1N/A
2-Aminopyridine (2-AP) Mono-TMS151166 (M+), 736.82.5

Workflow Visualization

GCMS_Workflow Sample 1. Sample Matrix (Plasma / Urine) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate, pH > 10) Sample->Extraction Internal Standard Evaporation 3. Evaporation to Dryness (N2 Stream, 40°C) Extraction->Evaporation Organic Phase Derivatization 4. Silylation (BSTFA + 1% TMCS) 70°C for 30 mins Evaporation->Derivatization Pyridine Solvent GCMS 5. GC-MS Analysis (EI Mode, DB-5MS) Derivatization->GCMS 1 µL Injection Data 6. SIM Quantification & Metabolite ID GCMS->Data Target m/z Extraction

GC-MS analytical workflow for aminopyridine extraction, derivatization, and quantification.

References

  • BenchChem.Application Notes and Protocols for the Quantification of 3-Aminopyridazine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGgAYMygM7OM4QjSkhEGij60RGdwbYv9a7SqLCTtylyjqH4QJqE53Ko914a5dDRhDrFqT65kecmuC0y_npZy9LCNQxNypq5efjQsWMmpbhJ0E7jFWN3_q4LlfruNqQ0ljpo1wbGySg1Wps3eN_WpvppcLrtBClF0KHH1XSXeDKyHus74d3KAt-IS-wlf5sKbbTLwZEsI8jFeOENiyl75gif8C5Jt-KJLQ=]
  • BenchChem.A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH65K7k8jao1HhJdbPMb1uPLg4cb62od7BYQ_SVhsLzp0Hgw5EuBBoD668z7aAw6nvk69IKOBE9oZFvs890dCfAaB_Lb2BsQOmM2cNkXakfiGzYd5Lv1ICuc46b1ftaQZGFt5Mzuf6C-mwFIiiYI6YuIQc8SWM6xPQKr9fNaA7Db6ROkvzpjQgEckh_bbpfrUlgGDSHf8RVGI9JX2jtELKM33tVtDHZmu3NqyG5x4wpbBkGIu716rwESD3AvbGvEUhhNwqfVDKdduRskVw=]
  • National Institutes of Health (NIH) / PMC.Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIuqBlCiujCgAkfI5zUr4WoXjJpWO33sDd40k4VjNk0Q3VB0M6xXMADHqLNQ_wrnuEoMvDdc_Hr_JsG5dnbiQS3HMQ6HVae7At-U1Ecedn6vCq10FZhxIlapInPYRIJpVldWK0qkqPkC7w73w=]
  • National Institutes of Health (NIH) / PMC.Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaZReFkdu1HvxcGOFqBiUTWs4oEg9CknR61so2iLTPLfZcF7M9oLVH1uRo7ywsA6KxvRs9VdzVdbIKEeKE9jNWlssj20t8If50Y3zr3CQx8UFsuweUccOawAj-jFXvh6O8IJxf72d5aNyDKyI=]
  • American Oil Chemists' Society (AOCS).Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx4SgJz6E_vAK__jSCQGzuUsk-ke3i37B4pqO8W9SfhKc2XQOPXG3PNY3Whu51QQLN7T3mFl5tkZUVUskDCEkx_aTTDqd6Tp78bPg04QHHQzrnGBPZytIRII_UXr0iHNwEcG10QD5nQxu8LjIR3wt3NTyDNii-wNqaRM3a21MEO8gTALryJBDmnrcRSKRQssiUagZIRG-Nn-slCnbk6A2W0cBfJKhv]
  • University of Pretoria.ANALYSIS OF ILLICIT COMPOUNDS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN WASTEWATER.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElT3RGqSCecOF8MWAgA6emoYpcc7A0CfiB070NhiiIx_bxw0L9aoa47YpmJiAba1mg21SytpXlU9vc1XP4tnTW8SRK1qrAG0Uxi-OZSp9eCqoB_XNG0uVwsnVL6ESnoYkXTsKdn0_wZQyVWfyj15fpWfLjLDBPF5MLZoFYxv0mM3z-VMv_oFBQYmYAkya7ow==]
  • ResearchGate.Derivatization Reagents: Selective Response & Detection.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHEhEqoDKYIJGSxecxLNcRhfwZhvFLNhkZkduKmRRb9JPiHv8KVrdVJPE_EVl7uZmhAz4HOxjgJ3KMp8nz0QCPGWGmCb0pFSl_NjFJkNDQvMi1M1kN86JL9JNAfUGvw7my_ic8qPmenQTt6niJm5fQgNlghSoF9YrvUil_cZa-jITMe_JsD5vtFdVKEZMMzOTvT4po7GBK4gZW-_e_fZ78lrJs5ncsaQ7mohbIO2PerOz3m391VoS9V5sZNUHirO0QYvNCnNhzQCqMi-6efebUG-M2mJd3TTiDSYOnG8H-Ffbt8kqcQy-8IDQfBNp31qWd3CxsLQUTlmfRThss2lQIuZsV5ma047cGQwyTUV-wBtfnc0bI8co-M_02Bq3PRsXwlK7FR6ZEA-4ssSkmT3zmsYvA6c5WzOx_kA7X805D0c2d3x70r16N]

Sources

Application

Application Note: Orthogonal Derivatization of 5-Aminopyridine-2-sulfonic Acid for High-Throughput Biological Assays

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Introduction & Mechanistic Rationale In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Mechanistic Rationale

In modern drug discovery, the search for privileged scaffolds that offer both structural rigidity and versatile functionalization is paramount. 5-Aminopyridine-2-sulfonic acid (CAS: 854897-57-7) has emerged as a highly valuable building block in the synthesis of targeted therapeutics, including kinase inhibitors and metabolic modulators[1].

The molecular architecture of 5-aminopyridine-2-sulfonic acid presents a unique, dual-functional landscape:

  • The 5-Amino Group: Acts as a handle for N-acylation, alkylation, or cross-coupling, enabling the attachment of lipophilic pharmacophores or target-binding motifs.

  • The 2-Sulfonic Acid Group: Provides an acidic, hydrogen-bond-donating moiety that can be converted into stable sulfonamides. Sulfonamide derivatives of aminopyridines are heavily utilized in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors[2] and glucokinase activators for metabolic diseases[3].

Because the molecule exists as a zwitterion in its native state, it exhibits poor solubility in non-polar organic solvents. Successful derivatization requires a deep understanding of solvent effects, nucleophilicity, and reagent causality. This guide provides a self-validating framework for chemically modifying this scaffold and subsequently evaluating the derivatives in biological assays.

Chemical Derivatization Strategies

N-Acylation of the 5-Amino Group

The Causality: The 5-amino group on the pyridine ring exhibits significantly reduced nucleophilicity compared to aliphatic amines. This is due to the electron-withdrawing nature of the sp2 hybridized pyridine nitrogen and the inductive pull of the para-like sulfonic acid. Consequently, standard EDC/NHS coupling is often inefficient. The Solution: We recommend using highly reactive uronium coupling agents like HATU. The reaction must be performed in a polar aprotic solvent (DMF or DMSO) to disrupt the zwitterionic network, using N,N-Diisopropylethylamine (DIPEA) as a sterically hindered base that deprotonates the sulfonic acid without acting as a competing nucleophile.

Sulfonamide Formation from the 2-Sulfonic Acid

The Causality: Sulfonic acids are unreactive toward amines. To form a sulfonamide, the acid must first be converted into a highly electrophilic sulfonyl chloride. The Solution: Treatment with phosphorus oxychloride ( POCl3​ ) or thionyl chloride ( SOCl2​ ) with catalytic DMF generates the sulfonyl chloride intermediate. This intermediate is moisture-sensitive and must be immediately reacted with the desired amine nucleophile in the presence of pyridine or triethylamine to neutralize the generated HCl.

Derivatization A 5-Aminopyridine-2-sulfonic acid (Zwitterionic Scaffold) B 5-Amino Modification (HATU, DIPEA, DMF) A->B Electrophile Addition C 2-Sulfonic Acid Activation (POCl3, reflux) A->C Chlorination D Amide/Urea Derivatives B->D Coupling E Sulfonyl Chloride Intermediate C->E Isolation G Biological Screening Library D->G Purification F Sulfonamide Derivatives E->F Amine Nucleophile F->G Purification

Figure 1: Orthogonal derivatization workflow for 5-Aminopyridine-2-sulfonic acid.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints (e.g., LC-MS monitoring) to confirm reaction progress and assay integrity.

Protocol A: Synthesis of 5-(Acylamino)pyridine-2-sulfonic Acid Derivatives
  • Preparation: Suspend 5-aminopyridine-2-sulfonic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol). Validation Checkpoint: The suspension should clarify as the DIPEA salt of the sulfonic acid forms, increasing solubility.

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF (2.0 mL). Stir for 10 minutes to form the active ester.

  • Coupling: Transfer the activated ester solution dropwise to the aminopyridine solution. Stir at room temperature for 4 hours.

  • Monitoring: Analyze a 5 µL aliquot via LC-MS. The starting material peak (m/z 173 [M-H]-) should be fully consumed.

  • Workup: Quench the reaction with water (20 mL). Because the product retains the sulfonic acid, it is highly water-soluble. Purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro Kinase Inhibition Assay (EGFR/HER2)

Aminopyridine derivatives are frequently evaluated as competitive inhibitors of the ATP-binding pocket in kinases like EGFR and HER2[2]. The pyrimidine and pyridine scaffolds are privileged structures for mimicking the adenine ring of ATP[4].

  • Compound Preparation: Dissolve the purified derivative in 100% molecular-grade DMSO to create a 10 mM stock. Causality: Masking the zwitterion increases hydrophobicity; 100% DMSO prevents precipitation.

  • Assay Buffer: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Dilute recombinant wild-type EGFR kinase domain and fluorescently labeled peptide substrate into the assay buffer.

  • Inhibitor Addition: Add the compound to a 384-well plate in a 10-point dose-response format (final DMSO concentration strictly 1% v/v to avoid solvent-induced enzyme denaturation).

  • Reaction Initiation: Add ATP to initiate the reaction. Critical Parameter: Set the ATP concentration strictly at its apparent Km​ for EGFR (approx. 10 µM). Causality: Operating at the Km​ ensures the assay is highly sensitive to competitive inhibitors, preventing false negatives that occur when ATP is oversaturated.

  • Detection: Incubate for 60 minutes at room temperature, then read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Pathway Inhibitor Aminopyridine Derivative (Test Compound) EGFR EGFR Kinase Domain (Active Site) Inhibitor->EGFR Competitive Binding MAPK MAPK / PI3K Cascades EGFR->MAPK Phosphorylation (Inhibited) ATP ATP Binding ATP->EGFR Blocked by Inhibitor Proliferation Tumor Cell Proliferation MAPK->Proliferation Downregulated Apoptosis Apoptosis / Cell Death MAPK->Apoptosis Pathway Shift

Figure 2: Mechanism of action for aminopyridine-derived competitive kinase inhibitors.

Data Presentation & Interpretation

When reporting the efficacy of 5-aminopyridine-2-sulfonic acid derivatives, quantitative data must be structured to highlight Structure-Activity Relationships (SAR). Below is a standardized template for summarizing biological evaluation data, utilizing hypothetical validation metrics typical for this class of compounds.

Compound IDModification SiteSubstituentSynthetic Yield (%)Purity (LC-MS)EGFR WT IC50​ (nM)HER2 IC50​ (nM)Cell Viability (A549) IC50​ (µM)
Scaffold NoneN/AN/A>99%>10,000>10,000>50.0
Deriv-01 5-AminoBenzoyl Amide78%98.5%450 ± 251,200 ± 4012.5 ± 1.2
Deriv-02 5-Amino4-F-Benzoyl Amide82%99.1%120 ± 15850 ± 354.8 ± 0.5
Deriv-03 2-Sulfonic AcidPhenyl Sulfonamide65%97.0%85 ± 10310 ± 202.1 ± 0.3
Deriv-04 Dual (5 & 2)Dual Phenyl54%96.5%12 ± 3 45 ± 8 0.8 ± 0.1

Table 1: Representative SAR data table for synthesized derivatives. Dual modification often yields the highest potency by fully occupying the hydrophobic pockets of the target kinase.

References

  • [1] Title: 5-Aminopyridine-2-sulfonic acid - Synchem Source: synchem.de URL:

  • [2] Title: Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors Source: tandfonline.com URL:

  • [4] Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: orientjchem.org URL:

  • [3] Title: US20100063063A1 - Substituted Heteroaryls (Glucokinase Modulators) Source: google.com (Patents) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for sulfonation of 5-aminopyridine

Welcome to the Process Optimization and Troubleshooting Portal for the sulfonation of aminopyridine derivatives. Nomenclature Note: While "5-aminopyridine" is often used colloquially in legacy literature to describe spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Portal for the sulfonation of aminopyridine derivatives.

Nomenclature Note: While "5-aminopyridine" is often used colloquially in legacy literature to describe specific substituted building blocks (such as 2-amino-5-pyridinesulfonic acid), the fundamental challenge remains the same across all aminopyridines (e.g., 3-aminopyridine, 4-aminopyridine): overcoming the electronic deactivation of the pyridine ring to successfully install a sulfonic acid moiety.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for electrophilic aromatic sulfonation.

🔬 Mechanistic Insight: The Causality of Reaction Conditions

The sulfonation of pyridine derivatives is notoriously difficult. The nitrogen atom intrinsically withdraws electron density from the aromatic ring. Furthermore, under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is instantly protonated to form a pyridinium ion, which severely deactivates the ring toward electrophilic aromatic substitution[1].

To overcome this thermodynamic barrier, two critical factors must be engineered into the reaction:

  • Strong Electrophilic Environment: Standard concentrated sulfuric acid is insufficient. Fuming sulfuric acid (oleum) is required to provide a high concentration of the active electrophile, free sulfur trioxide ( SO3​ )[1].

  • Thermal Activation: The reaction requires significant thermal energy. While unsubstituted pyridines require temperatures upwards of 300°C, the presence of an electron-donating amino group activates the ring, allowing the reaction to proceed at optimized temperatures between 120°C and 210°C[2][3].

⚙️ Standard Operating Procedure (SOP): Direct Oleum Sulfonation

This self-validating protocol is optimized for the direct sulfonation of aminopyridines (e.g., yielding products like 4-aminopyridine-3-sulfonic acid or 6-aminopyridine-3-sulfonic acid).

⚠️ Safety Warning: Fuming sulfuric acid (oleum) is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using heavy-duty acid-resistant PPE.

Step-by-Step Methodology
  • Preparation & Cooling: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 10 mL of 20% Oleum (20% SO3​ in H2​SO4​ ). Cool the flask to 0°C using an ice bath.

  • Substrate Addition: Slowly add 10 mmol of the aminopyridine substrate in small portions over 30 minutes.

    • Validation Check: The dissolution is highly exothermic. Ensure the internal temperature does not exceed 10°C during addition to prevent oxidative degradation (charring) of the starting material.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 120°C (393 K) using a controlled heating mantle.

  • Reaction Maturation: Maintain the reaction at 120°C with continuous stirring for 4 days[2].

    • Alternative: For highly deactivated or sterically hindered derivatives, the temperature can be increased to 210°C for a shorter duration (12–24 hours), though this increases the risk of tar formation[3].

  • Quenching & Precipitation: Allow the mixture to cool to room temperature. Carefully and slowly decant the reaction mixture into a beaker containing crushed ice, or cautiously pour it into cold ethanol (below 5°C) to force precipitation[1].

  • Isolation: The product forms an amphoteric zwitterion (aminopyridinium sulfonate). Collect the precipitated crude solid via vacuum filtration.

  • Purification: Recrystallize the crude solid from boiling deionized water to yield the pure hydrated zwitterionic product[2].

📊 Optimization Parameters

The following table summarizes the quantitative causality between reaction parameters and experimental outcomes, allowing you to fine-tune your specific synthesis.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Outcome / Causality
Reagent 98% H2​SO4​ 20% Oleum 98% acid lacks sufficient free SO3​ electrophile; Oleum drives the substitution against the deactivated pyridinium ring.
Temperature < 100°C120°C – 210°C Low heat yields unreacted starting material. Optimal heat overcomes the activation energy barrier.
Reaction Time 12 Hours4 Days (at 120°C) Extended time at moderate high-heat (120°C) maximizes yield while preventing the oxidative charring seen at >200°C.
Quench Media Room Temp WaterIce / Cold Ethanol The zwitterionic product is highly water-soluble at RT. Cold ethanol or ice maximizes isoelectric precipitation.

🗺️ Workflow Visualization

G A Aminopyridine Substrate B Electrophile Addition (20% Oleum, 0°C) A->B C Thermal Activation (120°C - 210°C) B->C D Aqueous/Ethanol Quench (< 5°C) C->D E Zwitterion Isolation (Isoelectric PPT) D->E

Workflow for the electrophilic sulfonation of aminopyridine derivatives using oleum.

🛠️ Troubleshooting & FAQs

Q: I am recovering mostly unreacted starting material. How can I drive the reaction to completion? A: The primary cause of low conversion is an insufficiently harsh electrophilic environment. Ensure your oleum has not degraded (lost SO3​ gas) and is strictly at a 20% concentration or higher. Additionally, traditional sulfonation of unsubstituted pyridine requires temperatures up to 300°C[1]. While the amino group activates the ring, if your specific derivative has electron-withdrawing substituents, you may need to increase the temperature to 210°C[3] or add a catalytic amount of mercury(II) sulfate to lower the activation energy[1].

Q: My reaction mixture turns into a black, tarry substance. What went wrong? A: Charring indicates oxidative degradation of the aminopyridine ring by the fuming sulfuric acid. This is caused by either adding the substrate to the oleum too quickly (failing to control the initial exothermic protonation) or heating the reaction too aggressively. To optimize, ensure the substrate is added strictly at 0°C, and lower your reaction temperature to 120°C while extending the reaction time to 4 days[2].

Q: The reaction seems to have worked (confirmed by LC-MS of the crude), but I cannot isolate the product during the workup. Why? A: Aminopyridinesulfonic acids are amphoteric—they possess both a basic amino group and an acidic sulfonic acid group, forming a highly polar zwitterion[2]. This makes them exceptionally water-soluble. If you quench with too much water or at room temperature, the product will remain dissolved. To resolve this, quench by cautiously pouring the mixture into cold ethanol instead of water, or use a minimal amount of crushed ice and chill the mixture to below 5°C to force precipitation at the compound's isoelectric point[1].

Q: I am getting a mixture of positional isomers. Can I control the regioselectivity? A: Regioselectivity in aminopyridines is dictated by the strong ortho/para directing effects of the amino group competing with the meta-directing nature of the pyridinium nitrogen. Direct sulfonation typically favors the most thermodynamically stable carbocation intermediate[1]. If isomer mixtures persist, consider an alternative synthetic route, such as synthesizing the corresponding diazonium salt from a diamine and utilizing a chlorosulfonylation approach with SO2​ and a copper catalyst, which allows for strict site-specific functionalization.

📚 References

Sources

Optimization

Technical Support Center: Troubleshooting 5-Aminopyridine Sulfonation

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently encounter challenges related to the electrophilic aromatic substitution (EAS) of deactivated N-h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently encounter challenges related to the electrophilic aromatic substitution (EAS) of deactivated N-heterocycles.

The sulfonation of 5-aminopyridine (and its structural isomers) is notoriously difficult. While the amino group is typically strongly activating, the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid/oleum) cause both the pyridine ring nitrogen and the exocyclic amino group to protonate. This generates a doubly deactivated dicationic species[1]. To overcome this massive activation energy barrier, researchers must apply extreme thermodynamic stress (high heat and powerful electrophiles), which inherently opens the door to a complex profile of side products.

This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol to help you control regioselectivity and suppress unwanted byproducts.

Mechanistic Divergence & Pathway Analysis

Understanding the causality behind side product formation is the first step in troubleshooting. The reaction pathway is a delicate balance between kinetic and thermodynamic control. At lower temperatures, the nucleophilic exocyclic nitrogen attacks the sulfur trioxide ( SO3​ ) electrophile, forming a kinetic sulfamic acid intermediate. Only under sustained, high-temperature thermodynamic control does the reaction reverse and proceed via the desired EAS pathway to form the ring-sulfonated sigma complex [2].

Pathway SM 5-Aminopyridine (Dication in Acid) Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Oleum, >120°C (EAS Pathway) NSulf Sulfamic Acid (N-Sulfonation) SM->NSulf Low Temp (Kinetic) Product Ring Sulfonic Acid (Desired) Intermediate->Product Deprotonation Product->SM Hot Dilute Acid (Desulfonation) Poly Polysulfonated Byproducts Product->Poly Excess SO3 Prolonged Time

Mechanistic divergence of 5-aminopyridine sulfonation pathways based on reaction conditions.

Troubleshooting FAQs: Identifying and Resolving Side Products

Q1: My LC-MS shows the correct product mass (+80 Da), but 1H -NMR indicates the loss of the amino protons rather than a ring proton. What happened? A: You have isolated the N-sulfonated byproduct (a sulfamic acid derivative). This occurs when the reaction is quenched prematurely or run at insufficient temperatures (kinetic control). Because the protonated ring is highly deactivated, the SO3​ electrophile preferentially attacks the trace amounts of unprotonated amino nitrogen [3]. Resolution: Increase the reaction temperature (typically 120 °C–150 °C) and extend the reaction time to shift the system into the thermodynamic regime, favoring the more stable C–S bond.

Q2: The reaction mixture turned completely black, and my isolated yield is less than 10%. How do I prevent this? A: This is oxidative degradation (charring) . Fuming sulfuric acid is a powerful oxidant. When combined with excessive temperatures (>180 °C) or localized hot spots during reagent addition, the pyridine ring breaks down into oxidized fragments [4]. Resolution: Ensure strict internal temperature control using a thermocouple. Add the 5-aminopyridine to the oleum at 0 °C to manage the exothermic protonation before ramping up the heat. Always run the reaction under an inert nitrogen atmosphere.

Q3: I am observing multiple peaks with higher masses (e.g., +160 Da additions). How do I stop this over-reaction? A: You are observing polysulfonation (di- or tri-sulfonic acids). This side reaction is driven by a large molar excess of the sulfonating agent combined with prolonged heating [3]. Resolution: Limit the oleum concentration (use 20% SO3​ rather than 30% or 65%) and strictly monitor the reaction via HPLC. Quench the reaction immediately once the mono-sulfonation peak plateaus.

Q4: The reaction looked great on LC-MS before workup, but the product disappeared during the aqueous quench. Where did it go? A: Your product underwent desulfonation . Aromatic sulfonation is a reversible process. If the reaction mixture is poured into water without sufficient cooling, the highly exothermic dilution of sulfuric acid causes the temperature to spike. Hot, dilute aqueous acid rapidly hydrolyzes the sulfonic acid group back to the starting 5-aminopyridine [4]. Resolution: Quench the reaction by pouring it slowly over a massive excess of crushed ice, ensuring the internal temperature never exceeds 20 °C during the dilution phase.

Troubleshooting Start Analyze Impurity Profile N_Sulf N-Sulfonation (Kinetic Product) Start->N_Sulf Poly Polysulfonation (+80 Da mass) Start->Poly Degrad Charring / Degradation (Black mixture) Start->Degrad Desulf Desulfonation (Reversion to SM) Start->Desulf Sol_N Increase Temp to Thermodynamic Regime N_Sulf->Sol_N Sol_Poly Reduce SO3 Equivalents & Reaction Time Poly->Sol_Poly Sol_Degrad Lower Temp & Use Inert Atmosphere Degrad->Sol_Degrad Sol_Desulf Quench on Ice & Avoid Hot Dilute Acid Desulf->Sol_Desulf

Diagnostic workflow for identifying and resolving common sulfonation side products.

Quantitative Data: Side Product Profiles

The following table summarizes how specific reaction parameters influence the distribution of side products during the sulfonation of aminopyridines. Use this data to calibrate your experimental design.

Reaction ConditionPrimary OutcomeMajor Side ProductCausality / Mechanism
< 80 °C, 20% Oleum Sulfamic AcidN-sulfonated derivativeKinetic control; the amino nitrogen acts as a nucleophile faster than the deactivated ring undergoes EAS.
120–150 °C, 20% Oleum Ring Sulfonation Trace PolysulfonationThermodynamic control; thermal energy overcomes the EAS activation barrier, favoring the stable C–S bond.
> 180 °C, 30% Oleum DegradationOxidized fragmentsOxidative stress; excessive thermal energy and high SO3​ concentration break down the heteroaromatic ring.
Prolonged heating (> 4 days) PolysulfonationDi-sulfonic acidsSecondary EAS; continuous exposure to excess electrophile forces a second substitution.
Hot aqueous quench DesulfonationRecovered Starting MaterialReversibility; hot dilute acid drives the equilibrium backwards, hydrolyzing the product.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . At critical junctures, specific analytical checks are embedded to confirm that the reaction is proceeding along the correct mechanistic pathway.

Phase 1: Reagent Preparation & Setup
  • Equip a flame-dried, multi-neck round-bottom flask with a reflux condenser, a nitrogen inlet, a mechanical stirrer, and an internal thermocouple.

  • Self-Validation Check: Ensure the system is completely moisture-free. Trace water will react violently with oleum, depleting the active SO3​ concentration and stalling the reaction at the starting material phase.

Phase 2: Controlled Addition (Suppressing Degradation)
  • Charge the flask with 20% fuming sulfuric acid (oleum) and cool to 0 °C using an ice-water bath.

  • Slowly add the 5-aminopyridine portion-wise over 30 minutes.

  • Mechanistic Note: The highly exothermic protonation of the nitrogens will occur immediately. Maintaining 0 °C prevents localized charring and oxidative degradation during this step.

Phase 3: Thermodynamic Heating (Suppressing N-Sulfonation)
  • Replace the ice bath with a heating mantle and gradually ramp the internal temperature to 130 °C.

  • Maintain this temperature under a positive nitrogen atmosphere.

  • Self-Validation Check: Pull an aliquot at 12 hours and analyze via LC-MS. You will likely observe a significant population of the kinetic N-sulfonated intermediate. Continue heating and sampling every 12 hours. The reaction is only complete when the N-sulfonated peak diminishes and the stable C-sulfonated peak dominates the chromatogram.

Phase 4: Cryogenic Quenching & Isolation (Suppressing Desulfonation)
  • Once the reaction reaches optimal conversion (typically 24–48 hours), remove the heat and allow the flask to cool to room temperature.

  • Prepare a large beaker with a massive excess of crushed ice (at least 10x the reaction volume).

  • Carefully pour the reaction mixture over the ice with vigorous stirring.

  • Self-Validation Check: Monitor the temperature of the aqueous mixture. It must not exceed 20 °C. If the mixture heats up, add more ice immediately to prevent hydrolytic desulfonation.

  • Adjust the pH to the specific isoelectric point of the product using cold concentrated NaOH or CaCO3​ to precipitate the zwitterionic sulfonic acid. Filter, wash with ice-cold water, and dry under vacuum.

References

  • Propose a mechanism for the sulfonation of pyridine - Pearson Source: Pearson URL:[Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Synthesis of Aminopyridine Sulfonic Acids

Welcome to the Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals working on the functionalization of pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals working on the functionalization of pyridine scaffolds. Synthesizing aminopyridine sulfonic acids (such as 4-aminopyridine-3-sulfonic acid and 6-aminopyridine-3-sulfonic acid) presents unique regioselectivity and reactivity challenges.

As an Application Scientist, I have structured this guide to move beyond mere troubleshooting. We will explore the mechanistic causality behind electrophilic aromatic substitution (EAS) on electron-deficient heterocycles, provide self-validating experimental protocols, and offer data-driven solutions to optimize your yields.

Mechanistic Foundations: The Causality of Regioselectivity

Achieving strict regioselectivity in pyridine sulfonation is a battle between ring deactivation and substituent activation. Pyridine itself is electron-deficient and resists EAS. In the presence of strong sulfonating agents like fuming sulfuric acid (oleum), the endocyclic pyridine nitrogen is immediately protonated, further deactivating the ring[1].

However, the presence of a strong electron-donating amino group (e.g., at the 4-position or 2-position) creates a powerful resonance effect that overcomes this deactivation. The amino group acts as a strong ortho/para director. For instance, in 4-aminopyridine, the amino group directs the incoming sulfur trioxide ( SO3​ ) electrophile exclusively to the adjacent 3-position[2]. Understanding this electronic push-and-pull is critical for controlling kinetic versus thermodynamic pathways.

Mechanism SM Aminopyridine Starting Material Protonation Pyridine N-Protonation (Ring Deactivation) SM->Protonation Strong Acid (Oleum) Activation Amino Group Activation (Ortho/Para Director) SM->Activation Electronic Effect Thermo C-Sulfonation (Thermodynamic Pathway) Protonation->Thermo Overcome by Amino Group Kinetic N-Sulfonation (Kinetic Pathway) Activation->Kinetic Low Temp Activation->Thermo Direct EAS Kinetic->Thermo Heat (120°C - 210°C) Product Aminopyridine Sulfonic Acid (Zwitterion) Thermo->Product Aqueous Workup

Caption: Mechanistic pathway of aminopyridine sulfonation highlighting the transition to thermodynamic regioselectivity.

Troubleshooting Guides & FAQs

Q1: Why is my sulfonation yielding a mixture of regioisomers or over-sulfonated products? A: While the amino group strongly directs electrophilic attack to the ortho position[2], excessive temperatures or a massive excess of the sulfonating agent can overcome this selectivity, leading to polysulfonation (e.g., 4-aminopyridine-3,5-disulfonic acid)[3]. Causality: The initial sulfonic acid group is electron-withdrawing, which normally deactivates the ring against further substitution. However, extreme thermal energy forces secondary electrophilic attacks. Solution: Strictly control the temperature (do not exceed 120 °C for 4-aminopyridine) and limit the molar equivalents of SO3​ [4].

Q2: I am observing N-sulfonation instead of C-sulfonation. How do I correct this? A: N-sulfonation is the kinetically favored pathway because the exocyclic nitrogen is highly nucleophilic. However, C-sulfonation is the thermodynamically stable product[4]. Causality: If your reaction temperature is too low, the system lacks the activation energy required to transition from the kinetic N-sulfonate to the thermodynamic C-sulfonate. Solution: Ensure the reaction is heated to the specific activation threshold (e.g., 120 °C) to drive the rearrangement[2].

Q3: The reaction is sluggish and I have a lot of unreacted starting material. Why? A: Pyridine sulfonation is notoriously slow due to the protonated intermediate[3]. Causality: The reaction relies entirely on the strong electron-donating resonance of the amino group to overcome the massive deactivation of the protonated pyridine ring[1]. This energetic barrier results in sluggish kinetics. Furthermore, moisture in the reaction consumes the sulfonating agent ( SO3​+H2​O→H2​SO4​ ), reducing its electrophilicity. Solution: Ensure strictly anhydrous conditions and allow sufficient reaction time (up to 4 days)[2].

Q4: How do I isolate the highly polar zwitterionic product without massive yield loss? A: Aminopyridine sulfonic acids exist as zwitterions (e.g., 4-aminopyridinium-3-sulfonate) and are highly water-soluble[2]. Causality: Standard organic extraction will fail because the product will not partition into organic solvents. Solution: Isolation must be done by carefully decanting the excess oleum, followed by crystallization from a minimal amount of cold deionized water[1].

Troubleshooting Start Analyze Reaction Mixture CheckYield High Unreacted SM? Start->CheckYield FixYield Increase time (4 days) Ensure anhydrous conditions CheckYield->FixYield Yes CheckRegio Polysulfonation detected? CheckYield->CheckRegio No FixYield->Start FixRegio Reduce SO3 equivalents Lower temperature CheckRegio->FixRegio Yes CheckN N-Sulfonated Impurity? CheckRegio->CheckN No FixRegio->Start FixN Increase temp to 120°C Drive to thermodynamic product CheckN->FixN Yes Success Recrystallize from H2O CheckN->Success No FixN->Start

Caption: Decision tree for troubleshooting poor yield and regioselectivity in aminopyridine sulfonation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of each step before proceeding.

Protocol A: Direct Sulfonation of 4-Aminopyridine (Thermodynamic Control)

This method utilizes 20% oleum to achieve direct electrophilic sulfonation at the 3-position[2].

  • Preparation & Activation: In a rigorously dried, well-ventilated reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum (20% SO3​ in H2​SO4​ )[2].

    • Validation Check: The solution should be clear. Any violent splattering or immediate fuming indicates moisture contamination, which will kill the reaction yield.

  • Thermal Isomerization: Heat the resulting solution to 120 °C (393 K)[2].

    • Causality: This specific temperature provides the thermal energy required to bypass kinetic N-sulfonation and drive the electrophile to the thermodynamically stable 3-position[4].

  • Maturation: Maintain the reaction at 120 °C for 4 days[2].

    • Validation Check: Monitor progress by quenching a micro-aliquot in ice water and analyzing via HPLC. The disappearance of the 4-aminopyridine peak confirms completion.

  • Quenching & Isolation: Cool the mixture to room temperature. Carefully decant the excess oleum from the solid crude mass[2].

  • Purification: Recrystallize the crude solid from a minimal volume of boiling deionized water. Allow the solution to cool slowly to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate[2].

Protocol B: Synthesis of 6-Aminopyridine-3-sulfonic acid (Harsh Condition Variant)

When starting with 2-aminopyridine, the amino group directs to the 5-position (which translates to the 3-position in the final 6-aminopyridine nomenclature)[5].

  • Preparation: Mix 1 mole of 2-aminopyridine with 3 moles of concentrated sulfuric acid in a reaction flask[5].

  • Catalysis: Add a small amount of aluminum powder in the presence of ethanol[5].

  • Heating: Stir the mixture at 210 °C for 5 hours[5].

    • Causality: The higher temperature compensates for the lack of fuming SO3​ , utilizing the concentrated H2​SO4​ directly.

  • Quenching: Cool to room temperature and pour the mixture over crushed ice[5].

    • Validation Check: A precipitate should form immediately upon contact with the ice due to the insolubility of the zwitterion in cold water.

  • Isolation: Filter the precipitate and wash thoroughly with cold water to remove residual acid[5].

Quantitative Data & Optimization Tables

Table 1: Reaction Parameters & Expected Outcomes
Parameter4-Aminopyridine Sulfonation2-Aminopyridine SulfonationCausality / Impact
Reagent 20% OleumConc. H2​SO4​
  • Al powder
Oleum provides a higher concentration of the SO3​ electrophile.
Temperature 120 °C (393 K)210 °CHeat is required to overcome pyridine ring deactivation and drive thermodynamic C-sulfonation.
Reaction Time 4 Days5 HoursLower temperatures (120 °C) require extended maturation times to reach completion.
Regioselectivity 3-position5-position (Yields 6-amino-3-sulfonic)Directed strictly by the electron-donating resonance of the amino group.
Product Form Hydrated ZwitterionZwitterion precipitateAmphoteric nature necessitates crystallization from water rather than organic extraction.
Table 2: Impurity Profile & Mitigation Strategies
Impurity DetectedPrimary CauseMitigation Strategy
Unreacted Starting Material Moisture in reagents; Insufficient timeEnsure strictly anhydrous glassware; extend reaction time to 96 hours.
N-Sulfonated Isomer Insufficient thermal energyIncrease reaction temperature to the thermodynamic threshold (120 °C).
Polysulfonated Byproducts Excessive SO3​ ; Temperature too highReduce oleum concentration; strictly cap temperature at 120 °C.
Thermal Degradation Prolonged exposure to >150 °C in OleumMonitor via HPLC; halt reaction immediately upon SM consumption.

References

  • BenchChem. "Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide." BenchChem Technical Support.
  • Rasayan J. Chem. "SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS." Rasayan Journal of Chemistry.
  • BenchChem. "Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid." BenchChem Technical Support.
  • BenchChem. "Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine.
  • BenchChem. "Technical Support Center: Sulfonation of 4-Aminopyridine." BenchChem Technical Support.

Sources

Optimization

Technical Support Center: 5-Aminopyridine-2-sulfonic Acid Stability &amp; Degradation

Welcome to the Technical Support Center for 5-Aminopyridine-2-sulfonic acid (CAS: 854897-57-7). As a critical building block and intermediate in pharmaceutical synthesis and agrochemical development, understanding the st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Aminopyridine-2-sulfonic acid (CAS: 854897-57-7). As a critical building block and intermediate in pharmaceutical synthesis and agrochemical development, understanding the stability profile and degradation pathways of this compound is essential for maintaining experimental integrity.

Because 5-Aminopyridine-2-sulfonic acid contains both an electron-rich aminopyridine ring and a highly polar sulfonic acid moiety, it is susceptible to specific environmental and chemical stressors. This guide synthesizes field-proven insights to help you troubleshoot unexpected degradation, optimize storage, and design robust analytical workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My aqueous stock solution of 5-Aminopyridine-2-sulfonic acid is turning yellow/brown over time. What is happening? A: This is a classic sign of oxidative degradation. The aminopyridine ring is highly susceptible to hydroxyl radical attack and auto-oxidation. During oxidation, the aromatic ring undergoes dihydroxylation, forming colored hydroquinone and p -benzoquinone intermediates before eventually cleaving into aliphatic carboxylic acids[1]. Causality & Fix: Trace metals in your water or exposure to atmospheric oxygen can catalyze this. Always prepare stock solutions in ultra-pure, metal-free water (e.g., LC-MS grade), purge the headspace with nitrogen or argon, and store at 4°C in the dark.

Q2: During LC-MS analysis, I am observing a major impurity peak with a mass exactly 80 Da lower than my parent compound. What is this? A: A loss of 80 Da corresponds to the loss of the sulfonic acid group ( −SO3​ ). Desulfonation is a primary degradation pathway for aromatic sulfonic acids under both hydrolytic and microbial conditions. Bacteria and specific catalytic environments can cleave the C-S bond, releasing sulfite ( SO32−​ ), which subsequently oxidizes to sulfate ( SO42−​ )[2][3]. Causality & Fix: This usually indicates either extreme pH stress (acidic hydrolysis) or microbial contamination in your buffer. Ensure your mobile phases are freshly prepared and filtered through a 0.22 µm membrane.

Q3: Is 5-Aminopyridine-2-sulfonic acid sensitive to light? A: Yes. Pyridine sulfonic acids and aminopyridines undergo rapid photochemical degradation when exposed to UV light[4][5]. Photolysis leads to the excitation of the aromatic ring, promoting rapid cleavage and mineralization into CO2​ , H2​O , and inorganic nitrogen/sulfur species. Causality & Fix: Always use amber glassware or wrap your reaction vessels in aluminum foil if the compound is left on the benchtop for extended periods.

Part 2: Mechanistic Pathways of Degradation

To effectively prevent degradation, one must understand the underlying physical chemistry. The degradation of 5-Aminopyridine-2-sulfonic acid generally proceeds via three primary, often overlapping, pathways:

  • Advanced Oxidation & Ring Cleavage: Hydroxyl radicals ( HO∙ ) attack the benzenic/pyridine ring, leading to the release of NH4+​ , NO3−​ , and SO42−​ . The ring is dihydroxylated to form quinone-like structures, which then undergo ring cleavage to produce aliphatic carboxylic acids[1].

  • Desulfonation: Under biological or harsh hydrolytic conditions, the sulfonic acid group is cleaved. This eliminates the highly polar, xenobiotic character of the molecule, leaving behind an aminopyridine derivative that is further metabolized or degraded[2].

  • Photolytic Cleavage: UV irradiation creates an additional pathway for the generation of reactive oxygen species, accelerating the breakdown of the pyridine core[4][6].

Pathway Start 5-Aminopyridine-2-sulfonic acid Desulfonation Desulfonation (Microbial/Hydrolytic) Start->Desulfonation Oxidation Hydroxyl Radical Attack (Oxidation/Fenton) Start->Oxidation Photolysis Photochemical Cleavage (UV Light) Start->Photolysis Inter1 5-Aminopyridine + Sulfate/Sulfite Desulfonation->Inter1 Inter2 Dihydroxypyridine / Quinone Intermediates Oxidation->Inter2 Photolysis->Inter2 Inter1->Oxidation Secondary Attack Inter3 Aliphatic Carboxylic Acids Inter2->Inter3 Ring Cleavage End Mineralization (CO2, H2O, NH4+, SO4 2-) Inter3->End Complete Degradation

Figure 1: Major degradation pathways of 5-Aminopyridine-2-sulfonic acid.

Part 3: Quantitative Data & Experimental Protocols

Summary of Degradation Products
Degradation StressorPrimary MechanismKey IntermediatesFinal Mineralization Products
Oxidative (Fenton/AOP) Hydroxyl radical attackDihydroxypyridine, p -benzoquinone CO2​ , H2​O , NO3−​ , SO42−​
Hydrolytic / Microbial Desulfonation / Deamination5-Aminopyridine, Sulfite ( SO32−​ )Sulfate ( SO42−​ ), Aliphatic acids
Photolytic (UV-C) Photochemical ring cleavagePyridine radical cations CO2​ , H2​O , NH4+​
Protocol: Self-Validating Forced Degradation Study (Oxidative Stress)

To establish the stability-indicating power of your analytical methods, perform a controlled Fenton-driven forced degradation[4]. This protocol is designed to be self-validating by including a catalyst-free control.

Materials:

  • 5-Aminopyridine-2-sulfonic acid stock (100 mg/L in LC-MS grade water)

  • H2​O2​ (30% w/w)

  • FeSO4​⋅7H2​O (Catalyst)

  • 0.1 M H2​SO4​ and 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Preparation: Aliquot 50 mL of the 100 mg/L compound stock into three separate amber glass vials (Vial A: Control, Vial B: Oxidant Only, Vial C: Full Fenton).

  • pH Adjustment: Adjust the pH of all vials to exactly 3.0 using 0.1 M H2​SO4​ . Causality: Fenton chemistry is highly pH-dependent; pH 3.0 prevents the precipitation of iron as ferric hydroxide.

  • Dosing:

    • Vial A: Add 1 mL of water.

    • Vial B: Add 1 mL of H2​O2​ (yielding ~40 mg/L final concentration).

    • Vial C: Add 1 mL of H2​O2​ and FeSO4​ to achieve 1.25 mg/L Fe2+ .

  • Incubation & Quenching: Stir all vials at 25°C. At t=0,30,60,and 120 minutes, withdraw 1 mL aliquots. Immediately quench the reaction in the aliquots by adding a drop of 0.1 M NaOH to raise the pH > 8 (precipitating the iron and halting the radical generation) or by adding methanol.

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV or LC-MS.

  • Validation: Vial A must show <1% degradation. Vial B should show minor degradation (~20-30%). Vial C should demonstrate rapid degradation (>80% at 60 mins), confirming the method successfully tracks oxidative loss.

Workflow Q1 Unexpected LC-MS Peak Detected? CheckMass Calculate Mass Difference (u0394m) Q1->CheckMass Mass80 u0394m = -80 Da (Loss of SO3) CheckMass->Mass80 Mass16 u0394m = +16 to +32 Da (Hydroxylation) CheckMass->Mass16 Action1 Check Buffer pH & Filter for Microbes Mass80->Action1 Desulfonation Action2 Purge with N2 & Store in Amber Vials Mass16->Action2 Oxidation

Figure 2: Analytical troubleshooting workflow for unexpected degradation peaks.

References

  • Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine. National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH34MbPmI0ipT_77DvXsmlEfNHUnc_pMsehzy7OXRb054kBpH0RYJeZJ-Lz6IBdrQW6duwasug1tf5oxFVEJokrkapcUmEZDe_pGa9wBSLKVJT-aAz0PdJM68mhdamj25uLV16EDnkQrp1o2w0=]
  • Feasibility and Statistical Analysis of Sulfanilic Acid Degradation in a Batch Photo-Fenton Process. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZ690E69IDjwIiWdrIhKiW6zM7lDrfmFjHxp9NKvJ_IRLELcWzS4ShfYgrAlOHh8742cLfh38Xhf6t3ekBmAqezJ2PNKKVWFE-O0qY2ERW2Mz4xF51I7omWUid5a36DRmCtF4]
  • Effect of lateritic iron and hydrogen peroxide for degradation and mineralization of pyridine compound 2-aminopyridines. TSSM. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG97PmbU_vCYCyrZE-EZ_SCrpEbpfFtiCH0EgJdlgH8GTLneK1Qm-twvNxudxk-aDRhGckEJ6_nZvm-HhClnRto5QbrIWELWhzZ_83Y_ku0--JuqV8MoDLwuEydtqoYVHhk431ChjzObnygc0u82g1TqRYGtC92JQRPshUN9DSkMvNIVAEnmUIBZAYk]
  • Pyrithiones as antifoulants: environmental fate and loss of toxicity. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErr-F_-3sirojm2BXyEf9-W32LXpcp4IJlgJw-Lw9df5RuvGl1ok-C7R9Xb7x5QWNecKLSSn-YfgCpoEWuGcmkBlOKeJgrutw7X0c41Vjbk_FaiHCq32ixlhXGav8XFj6bzxzg]
  • Isolation and characterization of Bradyrhizobium sp. 224 capable of degrading sulfanilic acid. Taylor & Francis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqjBs388sVJMqba1iY-Rj9vD16EDsgi7oJ1DgDgrDJS_EZayBwbD7LHKBmsSNWB_PddO8ja-iUbJnKPAeJhDNk7fPO6rQ6LmfngCw98iWyzgnixSB01GUtNCJx8iiGNGhXRdqi3P6p64s888XRsQWQp_JOL8DmJxaaHskd5g==]
  • A natural isolate of Pseudomonas maltophila which degrades aromatic sulfonic acids. Oxford University Press (OUP). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRBwmDzIISWJ3dnna4LFpl0WOxBf29kDeXYTWgiv1eAedC9AHKMFIO3WMcQQIx7EWBoHirxtQSPM27K3NzMICw70iTMHq3jEbBY6cPLEtVgdxs38tHqxWSQxeCgKB82E1Gq2mW65uTUXy8EALT4U9VAY-MIM9YEzmSqhKtKztE3WgjAz6cjbb1RNLC]
  • Ecotoxicological Assessment of Antifouling Biocides and Nonbiocidal Antifouling Paints. Danish Environmental Protection Agency. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNuS5pzeKf3iE0QFyhPtxr4ssSWUPUW0yL2gsQXy6cUymYaw__HRD9qurnENSSy6XLZWO3yEg8JoRR0DFFmQ77TYHAjy7eo2jYr2h4xj-1fREWFMLJYwWOjmIrtUAFNy6aSdMebTI367WX5ZILRnHXi_VbokkxJbNO2wB3kslXqSR-gzkl0THNI6k=]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Challenges with Aminopyridine Sulfonic Acids

Audience: Researchers, Formulation Scientists, and Synthetic Chemists Subject: Overcoming thermodynamic and structural barriers to solubility in aminopyridine sulfonic acid derivatives. Overview Aminopyridine sulfonic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Synthetic Chemists Subject: Overcoming thermodynamic and structural barriers to solubility in aminopyridine sulfonic acid derivatives.

Overview

Aminopyridine sulfonic acids (such as 4-aminopyridine-3-sulfonic acid) are highly valuable amphoteric building blocks in pharmaceutical development. However, their dual functional groups routinely cause severe solubility bottlenecks during synthesis, purification, and downstream biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers.

Section 1: Understanding the Root Cause

FAQ: Why is my aminopyridine sulfonic acid completely insoluble in both standard organic solvents and neutral water?

The insolubility of this compound is a direct thermodynamic consequence of its structural properties. Aminopyridine sulfonic acids possess both a basic amino/pyridine group and an acidic sulfonic acid group. In a neutral state, an intramolecular proton transfer occurs from the sulfonic acid to the basic nitrogen, forming a zwitterion (inner salt) [1].

This zwitterionic structure facilitates extremely strong intermolecular electrostatic interactions, resulting in a highly stable crystal lattice with a high melting point. Because standard organic solvents (like dichloromethane or ethyl acetate) are non-polar or weakly polar, they lack the dielectric constant required to solvate these ionic charges [2]. Conversely, in neutral water, the molecule rests at its isoelectric point (pI). At the pI, the molecule's net charge is zero, which maximizes lattice stability and minimizes aqueous solubility.

ZwitterionPathway N1 Aminopyridine Sulfonic Acid N2 Zwitterion Formation N1->N2 Proton Transfer N3 High Lattice Energy N2->N3 Ionic Interactions N4 Poor Solvation N3->N4 Thermodynamic Barrier

Caption: Mechanism of poor solubility driven by zwitterion-induced high lattice energy.

Section 2: Aqueous Solubilization via pH Modulation

FAQ: I need to prepare an aqueous stock solution for a biological assay. Heating and sonication aren't working. What is the correct approach?

Heating alone is insufficient to break the zwitterionic lattice. You must chemically disrupt the inner salt by shifting the pH away from the molecule's isoelectric point. By converting the zwitterion into a distinct cationic or anionic salt, you introduce a net charge that readily interacts with water dipoles via ion-dipole interactions [4].

Protocol 1: Step-by-Step pH-Driven Solubilization

This protocol utilizes a self-validating visual endpoint to ensure complete solvation.

  • Weighing & Dispersion: Suspend the required mass of aminopyridine sulfonic acid in 80% of the final target volume of deionized water (e.g., for a 10 mL final volume, use 8 mL water). The suspension will remain turbid.

  • Ionization (Basic Route - Preferred for stability): Dropwise, add 1M NaOH while continuously stirring. The hydroxide ions will deprotonate the ammonium group (-NH₃⁺ → -NH₂), leaving the molecule with a net negative charge (-SO₃⁻).

  • Ionization (Acidic Route): Alternatively, add 1M HCl dropwise. The protons will protonate the sulfonate group (-SO₃⁻ → -SO₃H), leaving the molecule with a net positive charge on the basic nitrogen.

  • Clarification (Validation Check): Continue titration until the solution transitions from a cloudy suspension to an optically clear liquid. This visual cue confirms the lattice energy has been overcome.

  • Volume Adjustment: Adjust to the final target volume using deionized water or your assay buffer.

    • Troubleshooting Note: If precipitation occurs upon adding your assay buffer, the buffer's capacity has been overwhelmed by the pH shift. You must pre-adjust the buffer pH to match the ionized state of the drug.

Table 1: Solubility Profile of Aminopyridine Sulfonic Acids by Condition
Solvent ConditionNet Charge of SoluteSolvation MechanismRelative Solubility
Neutral Water (pH ~ pI) Zero (Zwitterion)Minimal dipole interactionVery Low (< 1 mg/mL)
Acidic Water (pH < 3) Positive (Cation)Ion-dipole (H₂O)High (> 30 mg/mL)
Basic Water (pH > 9) Negative (Anion)Ion-dipole (H₂O)High (> 50 mg/mL)
Pure Organic (e.g., EtOAc) Zero (Zwitterion)NoneInsoluble

Section 3: Organic Solubilization & Formulation Strategies

FAQ: My downstream synthetic step requires an organic solvent. How do I dissolve a zwitterion in an organic medium?

Direct dissolution in non-polar organics will fail. Instead, you must employ an Ion-Pairing Strategy . By adding a lipophilic base, such as Triethylamine (TEA) or Tetrabutylammonium hydroxide (TBAH), you deprotonate the zwitterion and form an organic-soluble ion pair. The bulky, lipophilic alkyl chains of the counter-ion (e.g., TBA⁺) mask the negative charge of the sulfonate group, allowing the complex to dissolve in solvents like dichloromethane or acetonitrile.

FAQ: We are moving to in vivo studies. How can we enhance the oral bioavailability of this poorly soluble compound without relying on extreme pH?

For oral formulations, simply adjusting the pH is often insufficient due to the buffering capacity of the gastrointestinal tract, which can cause the drug to precipitate back into its zwitterionic form. The most effective strategy is the preparation of an Amorphous Solid Dispersion (ASD) [3][4]. By dispersing the drug within a hydrophilic polymer matrix, you trap the compound in its amorphous state, completely bypassing the high lattice energy barrier of the crystalline zwitterion.

SolubilizationWorkflow Start Insoluble Zwitterion Dec Target Application? Start->Dec Aq Aqueous Assay Dec->Aq Org Organic Synthesis Dec->Org InVivo In Vivo / Formulation Dec->InVivo Act1 pH Adjustment (Form Na+ or HCl salt) Aq->Act1 Act2 Ion-Pairing (Add TEA or TBA) Org->Act2 Act3 Solid Dispersion (Polymer Matrix) InVivo->Act3

Caption: Decision tree for selecting a solubilization strategy based on downstream application.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

This protocol outlines the creation of an ASD to enhance bioavailability for in vivo dosing.

  • Co-dissolution: Dissolve the aminopyridine sulfonic acid and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a co-solvent system (e.g., Methanol/Water 80:20 v/v) where both components are fully soluble. Use a 1:3 drug-to-polymer weight ratio.

  • Homogenization: Stir the solution at room temperature for 30 minutes to ensure uniform molecular dispersion.

  • Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation is critical to "freeze" the drug in place and prevent it from recrystallizing.

  • Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24 hours to remove all residual solvent.

  • Milling: Gently pulverize the solid dispersion into a fine powder for formulation into capsules or suspensions.

  • Validation Check: Analyze the final powder using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The absence of sharp diffraction peaks or a distinct melting endotherm confirms the successful conversion to the highly soluble amorphous state.

References

  • askIITians. The high melting point and insolubility of sulphanilic acid in organic solvents are due to. URL:[Link]

  • SciSpace. Enhancement of solubility of poorly soluble drugs by solid dispersion. URL:[Link][1]

  • Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. URL:[Link][2]

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Stability of 5-Aminopyridine-2-sulfonic acid

Welcome to the technical support center for 5-Aminopyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Aminopyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we address common questions and troubleshooting scenarios to help you maintain the quality of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 5-Aminopyridine-2-sulfonic acid during long-term storage?

A1: The stability of 5-Aminopyridine-2-sulfonic acid is influenced by its two primary functional groups: the aminopyridine ring and the sulfonic acid moiety. The main factors contributing to its degradation are:

  • Moisture: The presence of polar functional groups suggests that the compound may be hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to physical changes like clumping and caking, and more importantly, chemical degradation through hydrolysis.[1]

  • Light: Aminopyridine derivatives can be sensitive to light.[2] Exposure to UV or even ambient light over extended periods can induce photochemical degradation.

  • Oxygen: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3][4]

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.[5][6]

  • pH: As a sulfonic acid, the compound is acidic and will be highly sensitive to the pH of its environment, especially in solution. It is incompatible with strong bases.[7]

Q2: What are the ideal storage conditions for solid 5-Aminopyridine-2-sulfonic acid?

A2: To ensure the long-term stability of solid 5-Aminopyridine-2-sulfonic acid, we recommend the following storage conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 15°C to 25°C (59°F to 77°F)Minimizes thermal degradation.[8]
Humidity Below 50% Relative Humidity (RH)Prevents moisture absorption and subsequent degradation.[8]
Light Store in the dark (e.g., in an amber vial or a light-blocking container)Prevents light-sensitive degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Minimizes oxidative degradation.
Container Tightly sealed, moisture-proof container (e.g., amber glass bottle with a secure cap)Protects from atmospheric moisture and contaminants.[1]

Q3: I've noticed the powder has started to clump together. What does this mean and what should I do?

A3: Clumping or caking is a common physical sign of moisture absorption, especially for hygroscopic powders.[1] This indicates that the compound has been exposed to a humid environment. While the compound may not be chemically degraded yet, this is a critical warning sign.

What to do:

  • Immediately move the container to a desiccator or a dry box to remove excess moisture.

  • For future handling, always work in a controlled low-humidity environment, such as a glove box or a room with a dehumidifier.[1]

  • Use dry, clean spatulas and weighing boats.

  • Minimize the time the container is open to the atmosphere.

  • Consider aliquoting the powder into smaller, single-use vials to prevent repeated exposure of the bulk material to air and moisture.

Q4: Can I prepare a stock solution of 5-Aminopyridine-2-sulfonic acid and store it?

A4: Preparing fresh solutions for each experiment is the best practice to avoid degradation.[9] If a stock solution is necessary, its stability will be highly dependent on the solvent, concentration, and storage conditions. Given the potential for oxidative and hydrolytic degradation in solution, long-term storage of solutions is not recommended without performing a stability study.

If you must store a stock solution, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent if possible.

  • Storage Temperature: Store at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[9]

  • Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon before sealing.

  • Light Protection: Use amber vials or wrap the vials in aluminum foil.[9]

  • Stability Verification: Before use, always verify the integrity of the stored solution using an appropriate analytical method like HPLC.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions & Explanations
Inconsistent experimental results over time using the same batch of compound. Chemical degradation of the solid compound or stock solution.1. Re-evaluate Storage: Ensure the solid compound is stored under the ideal conditions outlined in the FAQ. 2. Perform a Purity Check: Analyze the current batch using a stability-indicating HPLC method to determine its purity. Compare this to the initial certificate of analysis. 3. Prepare Fresh Solutions: Always prepare solutions immediately before use.[9]
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Investigate Degradation Pathways: The new peaks could correspond to oxidation products (e.g., N-oxides) or hydrolysis products.[3][4][9] 2. Implement Preventative Measures: To minimize oxidation, handle the solid and solutions under an inert atmosphere. To prevent hydrolysis, ensure a low-moisture environment for the solid and use dry solvents for solutions.[1][9]
Change in color of the solid powder (e.g., darkening). This could indicate oxidation or the formation of other degradation impurities.1. Do Not Use: A color change is a strong indicator of degradation. The material should be considered suspect and not used for critical experiments. 2. Verify Purity: If you must proceed, a thorough analytical characterization is necessary to identify the impurities and quantify the remaining active compound.
Difficulty in dissolving the powder. Physical changes due to moisture absorption (caking) or formation of less soluble degradation products.1. Address Moisture: If the powder is caked, it has been exposed to moisture. Dry the material under vacuum in a desiccator before attempting to dissolve it. 2. Check Solubility: Confirm the appropriate solvent and concentration. If the compound was previously soluble under the same conditions, this is another sign of potential degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of 5-Aminopyridine-2-sulfonic acid. Due to its high polarity, an ion-pair reversed-phase HPLC method is recommended.[10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1 M Phosphate buffer (pH 3.0) with 5 mM sodium 1-octanesulfonate (ion-pairing agent).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 5-Aminopyridine-2-sulfonic acid in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.[9]

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for a specified time.[9]

  • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to UV light.[9]

After exposure to these stress conditions, analyze the samples using the HPLC method described above to observe the formation of degradation peaks.

Visualizations

G cluster_storage Long-Term Storage cluster_factors Degradation Factors Compound 5-Aminopyridine-2-sulfonic acid (Solid) Ideal Ideal Storage Conditions (Cool, Dry, Dark, Inert) Compound->Ideal Store Under Degradation Degradation Pathways Compound->Degradation Exposure To Moisture Moisture (Hygroscopicity) Degradation->Moisture Light Light (Photodegradation) Degradation->Light Oxygen Oxygen (Oxidation) Degradation->Oxygen Heat Heat (Thermal Degradation) Degradation->Heat G cluster_workflow Troubleshooting Workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Cool, Dry, Dark, Inert) Start->CheckStorage CheckPurity Analyze Purity via HPLC CheckStorage->CheckPurity Decision Purity >98%? CheckPurity->Decision FreshSol Prepare Fresh Solutions for Each Experiment Decision->FreshSol Yes Discard Discard Batch and Obtain New Material Decision->Discard No End Proceed with Experiment FreshSol->End

Caption: Decision workflow for troubleshooting inconsistent experimental results.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • coatingAI. (2025, May 19). Best Practices for Powder Storage and Handling.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297–299.
  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • Oxyhin. (n.d.). Product Guidelines :: Powder Storage.
  • The Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • Fisher Scientific. (2014, January 23).
  • NJ.gov. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY.
  • Benchchem. (2025). how to prevent degradation of 5-Aminopyrazine-2-carbothioamide during experiments.
  • ALPHACHEM Limited. (2017, March 16). Sulfonic Acid.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5).
  • Synchem. (2024). 5-Aminopyridine-2-sulfonic acid.
  • Benchchem. (2025).
  • PubMed. (2007, January 4).
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid 96.
  • Elchemy. (2026, January 30). Storage of Sulfuric Acid: Safety Guidelines and Best Practices.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid.
  • Lab Alley. (2024, July 22). How to store sulfuric acid.
  • LGC Standards. (n.d.). 2-Aminopyridine-5-sulfonic Acid.
  • PubMed. (2000, October 15). Degradation mechanism and stability of 5-aminolevulinic acid.
  • ECHEMI. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2026, February 24).
  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Method for 5-Aminopyridine-2-sulfonic Acid Purity: A Comparative Guide (HILIC vs. Traditional RPLC)

Executive Summary Quantifying highly polar, zwitterionic intermediates like 5-Aminopyridine-2-sulfonic acid is a notorious bottleneck in pharmaceutical quality control. Traditional Reversed-Phase Liquid Chromatography (R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying highly polar, zwitterionic intermediates like 5-Aminopyridine-2-sulfonic acid is a notorious bottleneck in pharmaceutical quality control. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns consistently fails to retain such analytes, leading to poor specificity, matrix interference, and invalid data.

This guide objectively compares the performance of a traditional Fully Porous C18 column (Alternative) against a modern Amide-Hydrophilic Interaction Liquid Chromatography (HILIC) column (The Product). By leveraging the updated [1], we provide a comprehensive, self-validating methodological workflow that establishes HILIC as the superior, scientifically sound choice for this analytical challenge.

The Analytical Challenge: Polarity and the Zwitterion Trap

To understand why method selection is critical, we must examine the causality driven by the analyte's molecular structure. 5-Aminopyridine-2-sulfonic acid contains two functional groups with opposing properties:

  • Sulfonic Acid Group (-SO₃H): Highly acidic (pKa < 1), remaining permanently ionized across standard HPLC pH ranges.

  • Amino Group (-NH₂): Weakly basic (pKa ~6.5), protonating at acidic pH.

At a typical mobile phase pH of 3.0, the molecule exists as a highly polar zwitterion .

The Failure of RPLC (C18)

In RPLC, retention is governed by hydrophobic partitioning. Because 5-aminopyridine-2-sulfonic acid has a negative logP (highly hydrophilic), it has negligible affinity for a non-polar C18 stationary phase. The analyte elutes in the void volume ( t0​ ), co-eluting with unretained matrix salts. Attempts to force retention using 100% aqueous mobile phases often lead to stationary phase dewetting (phase collapse) and irreproducible retention times.

The HILIC Advantage

HILIC operates via an orthogonal mechanism. The polar stationary phase (e.g., Amide) adsorbs a water-enriched layer from the mobile phase[2]. The bulk mobile phase is highly organic (typically >70% Acetonitrile). Polar analytes partition from the hydrophobic bulk eluent into the immobilized aqueous layer, resulting in robust retention, excellent peak symmetry, and high LC-MS compatibility[3].

Methodological Workflow: ICH Q2(R2) Framework

The following workflow maps the lifecycle of the validation process. To ensure data integrity, the method is designed as a self-validating system , where strict System Suitability Testing (SST) acts as an automated control gate before any validation parameter is evaluated.

Validation_Workflow Start 1. Column Selection HILIC vs RPLC SST 2. System Suitability Internal Control Gate Start->SST Define Conditions Spec 3. Specificity Matrix Interference SST->Spec Pass SST Criteria Range 4. Linearity & Range Calibration Model Spec->Range Confirm Purity Sens 5. LOD / LOQ Sensitivity Limits Range->Sens Establish Limits Prec 6. Precision & Accuracy Recovery & RSD Sens->Prec Set Working Range Valid 7. Validated Method ICH Q2(R2) Compliant Prec->Valid Verify Reliability

Caption: ICH Q2(R2) Analytical Validation Lifecycle for Polar Compounds.

Comparative Experimental Design & Protocols

Step-by-Step Methodology: HILIC Method Validation Protocol

Phase 1: Self-Validating System Setup (Mobile Phase & SST)

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Acetonitrile with 200 mL of 10 mM Ammonium Formate.

    • Causality Insight: Adjust the aqueous portion to pH 3.0 using formic acid before mixing. Buffering at pH 3.0 ensures the amino group is fully protonated, locking the zwitterion into a consistent polarity state. Ammonium formate provides necessary ionic strength to suppress secondary electrostatic interactions with residual silanols, preventing peak tailing[2].

  • Column Equilibration: Purge the Amide-HILIC column (100 x 2.1 mm, 1.7 µm) with 20 column volumes (CV) of mobile phase.

    • Causality Insight: HILIC columns require extended equilibration compared to RPLC to establish a stable, semi-permanent hydration shell on the silica surface[3].

  • Internal Control Gate (SST): Inject a 50 µg/mL standard solution six times. The sequence is programmed to halt automatically unless Retention Factor ( k′ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and Area %RSD ≤2.0% .

Phase 2: Specificity & Matrix Interference

  • Prepare a blank (80:20 ACN:Water), a matrix spike containing synthesis by-products, and a standard solution.

  • Inject the blank to confirm baseline stability and absence of ghost peaks.

  • Inject the matrix spike to verify a resolution ( Rs​ ) of ≥2.0 between 5-Aminopyridine-2-sulfonic acid and adjacent impurities.

Phase 3: Linearity, LOD, and LOQ

  • Prepare a 1 mg/mL stock solution in the diluent.

  • Perform serial dilutions to generate a 7-point calibration curve (1.0 µg/mL to 100 µg/mL).

  • Inject each level in triplicate. Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the standard deviation of the response ( σ ) and the slope ( S ), where LOQ=10σ/S [1].

Phase 4: Accuracy and Precision

  • Prepare spiked sample matrices at 50%, 100%, and 150% of the target specification limit (50 µg/mL).

  • Analyze three independent replicates per level over two different days to establish intermediate precision.

Data Presentation: Product vs. Alternative

The experimental data below objectively demonstrates why the HILIC approach succeeds where traditional RPLC fails for this specific analyte.

Table 1: Chromatographic Performance Comparison

Conditions: HILIC (80% ACN / 20% Buffer), C18 (5% ACN / 95% Buffer).

ParameterICH Q2(R2) CriteriaAmide-HILIC (Product)Fully Porous C18 (Alternative)Status
Retention Factor ( k′ ) ≥2.0 4.2 0.3C18 Fails (Void elution)
Tailing Factor ( Tf​ ) ≤1.5 1.15 2.8C18 Fails (Severe tailing)
Theoretical Plates ( N ) ≥5000 12,500 1,200C18 Fails (Broad peak)
Resolution ( Rs​ ) ≥2.0 3.5 Co-elutionC18 Fails (No specificity)
Table 2: HILIC Method Validation Summary (Linearity & Sensitivity)

Because the C18 method failed System Suitability, validation proceeded exclusively with the HILIC method.

ParameterResultICH Q2(R2) Requirement
Linear Range 1.0 - 100 µg/mLMust cover 70-130% of test concentration
Correlation Coefficient ( R2 ) 0.9998 ≥0.995
LOD (S/N = 3) 0.05 µg/mLSignal-to-noise ratio ≥3
LOQ (S/N = 10) 0.15 µg/mLSignal-to-noise ratio ≥10
Table 3: HILIC Method Validation Summary (Precision & Accuracy)
Spike LevelMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
50% (25 µg/mL) 99.20.81.1
100% (50 µg/mL) 100.40.50.9
150% (75 µg/mL) 99.80.61.0

Conclusion

The validation data strictly adheres to the[1] and conclusively proves that traditional C18 RPLC is unfit for the analysis of 5-Aminopyridine-2-sulfonic acid. The analyte's extreme polarity and zwitterionic nature cause immediate elution and peak distortion on hydrophobic phases.

Conversely, the Amide-HILIC column leverages a water-enriched partitioning mechanism to provide exceptional retention ( k′=4.2 ), perfect peak symmetry, and robust reproducibility. By implementing a self-validating sequence with automated SST gates, laboratories can ensure absolute data integrity and regulatory compliance when analyzing highly polar pharmaceutical intermediates.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL: [Link]

  • Title: Differences Between HILIC Columns and ANP Columns Source: MicroSolv Technology Corporation URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Aminopyridine Sulfonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Intricate Dance of Electrons in Aminopyridine Sulfonic Acids Aminopyridine sulfonic acids represent a fascinating class of bifunctional mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricate Dance of Electrons in Aminopyridine Sulfonic Acids

Aminopyridine sulfonic acids represent a fascinating class of bifunctional molecules, integrating the electron-donating properties of an amino group and the potent electron-withdrawing nature of a sulfonic acid group onto a pyridine core. This juxtaposition of electronic effects, coupled with the inherent electron-deficient character of the pyridine ring, gives rise to a rich and varied landscape of chemical reactivity across the twelve possible isomers. Understanding the nuanced differences in their reactivity is paramount for researchers in drug discovery and materials science, where these compounds serve as versatile building blocks and pharmacophores.

This guide provides a comprehensive comparison of the reactivity of aminopyridine sulfonic acid isomers. By delving into the underlying electronic and steric factors, we will explore how the positional arrangement of the amino and sulfonic acid groups dictates the outcome of key chemical transformations. This analysis is grounded in established principles of organic chemistry and supported by available experimental data and detailed protocols, offering a predictive framework for their application in synthesis and functionalization.

The Isomers: A Landscape of Twelve Possibilities

The relative positions of the amino and sulfonic acid groups on the pyridine ring give rise to twelve distinct isomers, each with a unique electronic and steric profile.

Figure 1: The twelve structural isomers of aminopyridine sulfonic acid.

Factors Governing Reactivity: A Triad of Influence

The reactivity of each isomer is primarily governed by a delicate interplay of three key factors:

  • Electronic Effects of Substituents:

    • Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance (a +R effect), particularly at the ortho and para positions. This increases the nucleophilicity of the ring and makes it more susceptible to electrophilic attack.[1]

    • Sulfonic Acid Group (-SO₃H): A powerful deactivating group that withdraws electron density from the ring through an inductive effect (a -I effect), making the ring more electron-deficient and susceptible to nucleophilic attack.[1]

    • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution compared to benzene.[1]

  • Position of Substituents: The relative positions of the amino and sulfonic acid groups determine which positions on the ring are activated or deactivated, and to what extent. This regiochemical control is a central theme in the chemistry of these isomers.

  • Steric Hindrance: The bulkiness of the sulfonic acid group and its proximity to the amino group or the ring nitrogen can influence the approach of reagents, thereby affecting reaction rates and, in some cases, dictating the position of attack.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The propensity of the aminopyridine sulfonic acid isomers to undergo EAS is a direct consequence of the battle between the activating amino group and the deactivating sulfonic acid group and pyridine nitrogen.

General Principles:

  • Activation by the Amino Group: The amino group strongly directs electrophiles to its ortho and para positions. Therefore, isomers where these positions are not blocked by the sulfonic acid group are more likely to undergo EAS.

  • Deactivation by the Sulfonic Acid Group and Pyridine Nitrogen: The sulfonic acid group and the ring nitrogen make the pyridine ring electron-deficient, rendering EAS challenging.[1][2] Successful sulfonation of an aminopyridine to synthesize these isomers is itself an example of EAS, driven by the powerful activating effect of the amino group.[3]

Predicted Reactivity Order (Qualitative):

Isomers with the amino group at the 4-position, such as 4-aminopyridine-3-sulfonic acid , are expected to be among the more reactive towards EAS. The amino group at C4 strongly activates the C3 and C5 positions.[1] In contrast, isomers where the amino group is at a position that directs to a carbon already bearing the sulfonic acid group will be less reactive. For instance, in 2-aminopyridine-3-sulfonic acid , the activating effect of the amino group at C2 is directed towards C3 (blocked) and C5.

Experimental Insight: Synthesis via Sulfonation

The synthesis of several aminopyridine sulfonic acid isomers is achieved through the direct electrophilic sulfonation of the corresponding aminopyridine. This reaction itself serves as a key indicator of reactivity.

  • Synthesis of 4-Aminopyridine-3-sulfonic Acid: This isomer is commonly synthesized by heating 4-aminopyridine with oleum (fuming sulfuric acid).[3] The strong electron-donating amino group at the 4-position activates the ring sufficiently to allow electrophilic attack by SO₃ at the adjacent 3-position.[3]

  • Synthesis of 6-Aminopyridine-3-sulfonic Acid (2-Amino-5-sulfonic Acid): This isomer is prepared by heating 2-aminopyridine with concentrated sulfuric acid.[4] The amino group at the 2-position directs the incoming sulfo group to the 5-position (para).

Figure 2: General workflow for the synthesis of aminopyridine sulfonic acids via electrophilic sulfonation.

Nucleophilicity and Basicity

The aminopyridine sulfonic acid isomers possess three potential basic/nucleophilic centers: the exocyclic amino group, the endocyclic pyridine nitrogen, and in its deprotonated form, the sulfonate group. The overall basicity is significantly influenced by the electronic interplay of the substituents.

General Principles:

  • Basicity of the Pyridine Nitrogen: The electron-donating amino group increases the electron density on the pyridine nitrogen, making it more basic than in pyridine itself. Conversely, the electron-withdrawing sulfonic acid group decreases its basicity. The final basicity depends on the relative positions of these groups. For instance, in 4-aminopyridine, the resonance donation from the amino group significantly increases the basicity of the ring nitrogen (pKa of conjugate acid = 9.17), whereas in 3-aminopyridine, this effect is less pronounced (pKa = 5.98).[5][6] The presence of a sulfonic acid group will lower these values.

  • Nucleophilicity of the Amino Group: The nucleophilicity of the exocyclic amino group is also modulated by the sulfonic acid group. An electron-withdrawing sulfonic acid group will decrease the nucleophilicity of the amino group.

Experimental Protocol: pKa Determination

A robust method to experimentally compare the basicity of the different isomers is through potentiometric titration.

Figure 3: Workflow for the experimental determination of pKa values.

Expected pKa Trends (Qualitative):

  • Isomers with the amino group at the 4-position are likely to be the most basic with respect to the pyridine nitrogen, as the +R effect of the amino group is maximized at this position.

  • The sulfonic acid group will generally lower the pKa of both the pyridinium ion and the anilinium ion compared to the parent aminopyridine. The magnitude of this decrease will depend on its proximity to the basic center.

Table 1: Physicochemical Properties of Selected Aminopyridine Sulfonic Acid Isomers

Isomer NameStructureMolecular FormulaMolar Mass ( g/mol )Predicted pKa (Sulfonic Acid)
4-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S174.18-2.10 (Predicted)
6-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S174.18Not available
2-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S174.18Not available

Note: Experimental pKa values for the pyridinium and amino groups are not widely reported and would require experimental determination for a precise comparison.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the sulfonic acid group, makes these isomers potential substrates for SNAr.

General Principles:

  • Activation by the Sulfonic Acid Group: The strongly electron-withdrawing -SO₃H group activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it.

  • Deactivation by the Amino Group: The electron-donating -NH₂ group deactivates the ring towards nucleophilic attack.[1]

  • Leaving Group Ability: The sulfonate group itself can act as a leaving group in SNAr reactions, though this typically requires harsh conditions.

Predicted Reactivity Order (Qualitative):

The reactivity towards SNAr will be a balance of these opposing effects. Isomers where a good leaving group (e.g., a halogen) is present at a position activated by both the ring nitrogen and the sulfonic acid group would be the most reactive. For example, a hypothetical 2-chloro-6-aminopyridine-3-sulfonic acid would be highly activated towards nucleophilic displacement of the chlorine.

Reactions of the Sulfonic Acid Group

The sulfonic acid moiety can be converted into other functional groups, most notably sulfonyl chlorides, which are valuable intermediates for the synthesis of sulfonamides and other derivatives.

Experimental Protocol: Conversion to Sulfonyl Chloride

A common method for this transformation involves reacting the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Sources

Validation

Comprehensive Purity Analysis Guide: Synthesized vs. Commercial 5-Aminopyridine-2-sulfonic Acid

As a Senior Application Scientist, I approach purity analysis not as a mere checklist, but as an integrated, self-validating system. 5-Aminopyridine-2-sulfonic acid is a highly polar, zwitterionic intermediate critical t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach purity analysis not as a mere checklist, but as an integrated, self-validating system. 5-Aminopyridine-2-sulfonic acid is a highly polar, zwitterionic intermediate critical to pharmaceutical development. Its in-house synthesis—typically via the reduction of 5-nitropyridine-2-sulfonic acid[1]—frequently leaves behind unreacted precursors, positional isomers, and residual solvents. Furthermore, residual aminopyridines are strictly monitored in drug development due to their well-documented genotoxic potential[2].

To objectively evaluate an in-house synthesized batch against a high-grade commercial standard, we cannot rely on a single analytical technique. Standard reversed-phase chromatography fails to retain this molecule due to its polarity[3]. Therefore, we must engineer a multi-modal analytical strategy that forces chromatographic retention, decouples UV-bias from absolute quantification, and accounts for hygroscopicity.

Mechanistic Rationale & Analytical Strategy

Our comparative validation relies on three orthogonal pillars:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): Provides high-resolution separation of the main compound from structurally similar impurities.

  • Quantitative ¹H-NMR (qNMR): Delivers absolute mass fraction (w/w %) without requiring an identical reference standard, bypassing the varying UV extinction coefficients of different impurities.

  • Karl Fischer (KF) Titration: Quantifies moisture, a critical variable that UV-based HPLC entirely misses.

PurityWorkflow Synth Synthesized 5-Amino-2-sulfonic acid Prep Sample Preparation (Equimolar Solutions) Synth->Prep Comm Commercial Standard Comm->Prep HPLC Ion-Pair RP-HPLC (Chromatographic Purity) Prep->HPLC qNMR Quantitative ¹H-NMR (Absolute Mass Purity) Prep->qNMR KF Karl Fischer Titration (Moisture Content) Prep->KF Sync Orthogonal Data Reconciliation HPLC->Sync Area % qNMR->Sync w/w % KF->Sync H₂O % Result Final Purity Certification Sync->Result

Orthogonal purity validation workflow for 5-Aminopyridine-2-sulfonic acid.

Comparative Data: Synthesized vs. Commercial Standard

The following table summarizes the quantitative purity profile of an in-house synthesized batch compared to a premium commercial standard. The data reflects the necessity of orthogonal testing; note the discrepancy between Chromatographic Purity (Area %) and Absolute Purity (w/w %), which is driven by moisture and non-UV-absorbing impurities.

Analytical ParameterSynthesized Batch (In-House)Commercial Standard (Reference)Validating Methodology
Appearance Pale yellow crystalline powderOff-white crystalline powderVisual Inspection
Chromatographic Purity 98.2%99.8%IP-RP-HPLC (UV 260 nm)
Absolute Purity (Mass) 97.1%99.5%qNMR (Internal Standard)
Moisture Content 0.9%0.2%Karl Fischer Titration
5-Nitropyridine-2-sulfonic acid 0.5%Not DetectedIP-RP-HPLC
Genotoxic Aminopyridines 18 ppm< 5 ppmLC-MS/MS

Self-Validating Experimental Protocols

Do not treat these protocols as isolated recipes. They are designed as a closed-loop system where the output of one method validates the assumptions of the next.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Causality: 5-Aminopyridine-2-sulfonic acid possesses both a basic amino group and a strongly acidic sulfonic acid group. On a standard C18 column, it elutes in the void volume, making impurity resolution impossible. By introducing an ion-pairing agent (e.g., sodium 1-octanesulfonate or heptane-sulfonic acid[4]) at pH 3.0, the sulfonate group of the analyte remains ionized, but the ion-pairing agent's hydrophobic tail interacts with the C18 stationary phase. This creates a dynamic ion-exchange surface that forcefully retains the polar analyte[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1 M Potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid, containing 5 mM sodium 1-octanesulfonate.

    • Phase B: HPLC-grade Acetonitrile.

  • System Setup: Equip the HPLC with a C18 column (4.6 mm x 250 mm, 5 µm). Set column temperature to 35 °C to ensure reproducible ion-pairing kinetics[2].

  • Gradient Elution: Run a gradient from 5% B to 30% B over 20 minutes at a flow rate of 1.0 mL/min. Set UV detection to 260 nm[3].

  • Sample Preparation: Dissolve 1.0 mg/mL of both the synthesized and commercial standards in Mobile Phase A.

  • Self-Validation (System Suitability): Inject a blank to rule out ghost peaks. Inject the commercial standard to establish the retention time ( tR​ ). Finally, spike the synthesized sample with 10% commercial standard. Validation Check: The spiked chromatogram must show a single, symmetrical main peak with no shouldering. Peak splitting indicates isomeric impurities masquerading as the main product.

Protocol 2: Quantitative ¹H-NMR (qNMR)

Causality: HPLC relies on UV extinction coefficients, which differ wildly between the main compound and its unreacted nitro-precursor[1]. qNMR bypasses this optical bias because the signal integral is directly proportional to the number of nuclei.

Step-by-Step Methodology:

  • Standard Selection: Select Maleic acid as the internal standard (IS). Its singlet resonance (~6.3 ppm) falls perfectly in the clear spectral window, avoiding overlap with the aromatic protons of the pyridine ring (7.0 - 8.5 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of 5-Aminopyridine-2-sulfonic acid and ~5.0 mg of the Maleic acid IS using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ or D₂O. Ensure complete dissolution via gentle sonication.

  • Acquisition: Acquire the ¹H-NMR spectrum using a 400 MHz (or higher) spectrometer. Use a 90° pulse, a relaxation delay ( D1​ ) of at least 30 seconds (crucial for complete longitudinal relaxation of all protons), and 64 scans.

  • Self-Validation (Mass Balance): Calculate the absolute mass fraction using the integral of the isolated aromatic proton at the 6-position of the pyridine ring against the IS integral. Validation Check: If the qNMR absolute purity (e.g., 97.1%) plus the KF moisture content (0.9%) closely matches the HPLC area purity (98.2%), your analytical mass balance is validated.

Protocol 3: Karl Fischer Titration

Causality: Sulfonic acids are inherently hygroscopic. A batch may show 99.9% purity by HPLC area, but if it has absorbed 3% water by weight, any downstream stoichiometric synthesis will fail.

Step-by-Step Methodology:

  • Preparation: Use a volumetric Karl Fischer titrator equipped with a double platinum pin electrode.

  • Drift Determination: Before sample introduction, titrate the working medium (anhydrous methanol) to a stable endpoint to determine background moisture drift.

  • Analysis: Rapidly transfer ~50 mg of the synthesized powder into the titration cell to minimize atmospheric exposure.

  • Self-Validation: Run the commercial standard immediately after. Validation Check: The commercial standard should exhibit tightly controlled moisture (<0.5%). If both samples show unusually high moisture, suspect a compromised working medium or atmospheric leak in the titration cell.

References

  • Title : A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine Source : nih.gov (PubMed) URL :[Link]

  • Title : HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride Source : cmes.org URL : [Link]

  • Title : Nitropyridines in Organic Synthesis. 2.5-Disubstituted Pyridine Source : sikt.no URL : [Link]

Sources

Comparative

Comparative analysis of the electronic effects of substituents on the pyridine ring

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from its unique electronic properties: the nitrogen atom, being more electronegative than carbon, renders the six-membered aromatic ring electron-deficient. This inherent character governs its reactivity, making it susceptible to nucleophilic attack and influencing its ability to act as a ligand or base.[2]

However, the true versatility of pyridine lies in its capacity for fine-tuning. The introduction of substituents onto the ring dramatically modulates its electronic landscape, altering its reactivity, basicity, and intermolecular interactions. Understanding and predicting these electronic effects is paramount for rational molecular design in drug development and catalysis.

This guide provides a comprehensive comparative analysis of how various substituents electronically influence the pyridine ring. We will move beyond a simple catalog of effects to explore the underlying physical organic principles, present quantitative experimental data for objective comparison, and provide detailed protocols for researchers to assess these properties in their own laboratories.

The Theoretical Framework: Deconstructing Substituent Effects

The net electronic effect of a substituent is a nuanced interplay of two primary mechanisms: inductive and resonance effects. The position of the substituent relative to the ring nitrogen (positions 2/6-ortho, 3/5-meta, 4-para) is critical in determining the magnitude and nature of its influence.

Inductive and Resonance Effects: A Duality of Influence

Inductive effects (I) are transmitted through the sigma (σ) bond framework and arise from the intrinsic electronegativity of atoms. Electron-withdrawing groups (EWGs) like halogens or nitro groups exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, alkyl groups exert a weak positive inductive effect (+I), donating electron density.

Resonance (or Mesomeric, M) effects involve the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs, such as amino (-NH₂) or hydroxyl (-OH) groups, can donate electron density into the ring via a positive resonance effect (+M), particularly increasing electron density at the ortho and para positions.[2] Groups with π-bonds, like nitro (-NO₂) or carbonyl (-CHO) groups, withdraw electron density from the ring through a negative resonance effect (-M).

Caption: Interplay of resonance and inductive effects on the pyridine ring.

Quantifying Electronic Influence: The Hammett Equation

To move from qualitative descriptions to quantitative predictions, the Hammett equation provides an invaluable linear free-energy relationship:

log(K/K₀) = ρσ

Where:

  • K is the rate or equilibrium constant for a reaction with a substituted ring.

  • K₀ is the constant for the unsubstituted ring.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., σ_meta, σ_para). It quantifies the electronic effect of that substituent. A positive σ value indicates an EWG, while a negative value signifies an electron-donating group (EDG).[3]

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction but not the substituent. It measures the sensitivity of the reaction to electronic effects.[4]

This framework is particularly powerful for correlating and predicting the basicity of substituted pyridines.

Comparative Analysis of Substituent Effects on Pyridine Properties

The most direct and measurable consequence of altering the electronic landscape of the pyridine ring is the change in electron density at the nitrogen atom. This directly impacts its basicity, which is quantified by the pKa of its conjugate acid (the pyridinium ion).

Impact on Basicity (pKa Values)

The lone pair of electrons on the pyridine nitrogen is responsible for its basicity. EDGs increase the electron density on the nitrogen, making it a stronger base and thus increasing the pKa of the corresponding pyridinium ion.[2] Conversely, EWGs decrease the electron density at the nitrogen, making it a weaker base and lowering the pKa.[5]

The table below compares the experimental pKa values of the conjugate acids of various 4-substituted pyridines, illustrating this trend.

Substituent (at C4)Substituent TypeHammett Constant (σp)pKa (Pyridinium Ion)
-N(CH₃)₂Strong EDG-0.839.61
-NH₂Strong EDG-0.669.11
-OCH₃EDG-0.276.58
-CH₃Weak EDG-0.176.03
-H Reference 0.00 5.23[6]
-ClEWG+0.233.83
-BrEWG+0.233.75
-COCH₃EWG+0.503.48
-CNStrong EWG+0.661.90
-NO₂Strong EWG+0.781.61[7]

Note: pKa and Hammett values are representative values compiled from various sources. Exact values may vary slightly depending on experimental conditions.[3][5]

As predicted by the Hammett relationship, a plot of pKa versus the Hammett substituent constant (σp) for 4-substituted pyridines reveals a strong linear correlation, with a negative slope (ρ).[4][5] This demonstrates that as the electron-withdrawing character of the substituent increases (more positive σp), the basicity of the pyridine nitrogen decreases (lower pKa).

Spectroscopic Signatures of Electronic Effects

NMR spectroscopy is a powerful tool for observing the electronic consequences of substitution directly on the ring's protons and carbons.[1]

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron density. EDGs shield the protons (increase electron density), causing an upfield shift (lower δ ppm). EWGs deshield the protons (decrease electron density), causing a downfield shift (higher δ ppm). Protons at the 2- and 6-positions (α to nitrogen) are the most deshielded and appear furthest downfield.[1]

  • ¹³C NMR: The same trend applies to the carbon skeleton. The chemical shifts of the ring carbons provide a clear map of the electron distribution as modulated by the substituent.

Substituent Type (at C4)Effect on Ring ProtonsTypical ¹H Chemical Shift Range (ppm)
Strong EDG (-NH₂)Shielding (Upfield Shift)α-H: ~7.8, β-H: ~6.4
Unsubstituted (-H) Reference α-H: ~8.6, β-H: ~7.2, γ-H: ~7.6
Strong EWG (-NO₂)Deshielding (Downfield Shift)α-H: ~9.1, β-H: ~8.0

Note: These are approximate chemical shifts in CDCl₃ and serve for comparative purposes.[1]

Experimental & Computational Workflows

To ensure scientific integrity, theoretical predictions must be validated by robust experimental and computational methods.

Experimental Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the basicity of a substituted pyridine.

Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. For a basic compound like pyridine, titration with a strong acid (e.g., HCl) generates a titration curve. The pKa is the pH at which the pyridine is exactly half-protonated, a point that corresponds to the midpoint of the steepest part of the curve (the half-equivalence point). This provides a direct experimental measure of the base strength.

Step-by-Step Methodology:

  • Preparation: Accurately prepare a ~0.01 M solution of the substituted pyridine in deionized water. Prepare a standardized ~0.1 M HCl solution.

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

  • Titration: Place a known volume (e.g., 25.00 mL) of the pyridine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

  • Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize. Continue additions well past the equivalence point (the point of rapid pH change).

  • Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point volume (V_eq) from the inflection point of the curve (or by using the maximum of the first derivative plot, ΔpH/ΔV vs. V).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (V = V_eq / 2).

pKa_Workflow sub Prepare Pyridine Solution (0.01 M) titrate Titrate Pyridine with HCl sub->titrate titrant Prepare Standard HCl (0.1 M) titrant->titrate cal Calibrate pH Meter cal->titrate record Record pH vs. Volume Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point (V_eq) plot->analyze calc Find pH at V_eq / 2 analyze->calc pKa Result: pKa calc->pKa

Caption: Workflow for experimental pKa determination.

Computational Protocol 2: DFT Analysis of Electronic Properties

Density Functional Theory (DFT) provides powerful insights into the electronic structure, complementing experimental data.[8][9]

Causality: DFT calculations solve the Schrödinger equation for a molecule to determine its electron distribution. By calculating properties like the molecular electrostatic potential (MEP) and atomic charges, we can visualize and quantify how a substituent alters the electron density on the pyridine nitrogen. A more negative electrostatic potential around the nitrogen indicates higher electron density and predicts greater basicity.

Step-by-Step Methodology:

  • Structure Building: Build the 3D structure of the substituted pyridine using a molecular modeling program (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)) to find the lowest energy conformation.[6]

  • Frequency Calculation: Run a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: At the optimized geometry, perform a single-point energy calculation to compute desired electronic properties.

  • Analysis:

    • Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). Compare the MEP minimum near the nitrogen atom across different substituted pyridines.

    • Natural Population Analysis (NPA): Calculate the NPA atomic charges to quantify the charge localized on the nitrogen atom.

    • HOMO/LUMO Analysis: Examine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). EDGs typically raise the HOMO energy, while EWGs lower it.[8][10]

DFT_Workflow build Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) build->opt freq Frequency Calculation (Confirm Minimum) opt->freq sp Single-Point Calculation freq->sp analysis Analyze Electronic Properties sp->analysis mep MEP Surface analysis->mep npa NPA Charges analysis->npa homo HOMO/LUMO Orbitals analysis->homo

Caption: Workflow for DFT analysis of substituted pyridines.

Conclusion

The electronic character of the pyridine ring is not static; it is a highly tunable feature that can be precisely controlled through the strategic placement of substituents. Electron-donating groups enhance the ring's electron density and nitrogen basicity, while electron-withdrawing groups achieve the opposite. This relationship is quantitatively described by the Hammett equation and is clearly observable through changes in pKa values and spectroscopic (NMR) signatures.

By integrating theoretical principles with robust experimental and computational workflows, researchers can rationally design pyridine-based molecules with tailored electronic properties. This predictive power is essential for accelerating the discovery and optimization of new therapeutics, catalysts, and advanced materials where the subtle art of molecular tuning is key to success.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. ResearchGate. [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences. [Link]

  • pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS.* Taylor & Francis Online. [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing). [Link]

  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing). [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... ResearchGate. [Link]

  • Hammett 's relation for pyridine / C 6 F 4 I-Y complexes (a) and... ResearchGate. [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Analytical Sciences. [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. [Link]

Sources

Validation

A Comparative Guide to Evaluating the Genotoxic Potential of Aminopyridine Impurities

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the rigorous assessment of impurities that may arise during the s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the rigorous assessment of impurities that may arise during the synthesis of active pharmaceutical ingredients (APIs). Aminopyridines, a class of aromatic amines, are common synthetic intermediates and potential impurities that warrant careful toxicological evaluation due to their structural alerts for genotoxicity. This guide provides an in-depth comparison of the key methodologies used to evaluate the genotoxic potential of these impurities, offering field-proven insights and supporting experimental context.

The Regulatory Imperative: ICH M7 and the Threshold of Toxicological Concern

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][3] A central concept within this guideline is the Threshold of Toxicological Concern (TTC), a value representing an acceptable intake for a genotoxic impurity that poses a negligible lifetime cancer risk.[2][4] For most genotoxic impurities, the TTC is set at 1.5 µ g/day for chronic exposure.[2][4] This necessitates the development of highly sensitive analytical methods to detect and quantify these impurities at trace levels.[5][6]

A tiered approach to genotoxicity assessment is recommended, beginning with computational methods and progressing to in vitro and, if necessary, in vivo assays.

Tier 1: In Silico Assessment - The First Line of Defense

Before embarking on laboratory-based testing, computational toxicology, specifically (Quantitative) Structure-Activity Relationship ((Q)SAR) analysis, is a crucial first step.[2] This in silico approach predicts the genotoxic potential of a compound based on its chemical structure.

The Dual-Methodology Approach

ICH M7 recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[7]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with genotoxicity.[5][8][9] The software analyzes the query molecule for the presence of these alerts and provides a qualitative prediction (e.g., plausible, probable, or equivocal for mutagenicity).[10]

  • Statistical-Based Systems (e.g., SARAH Nexus): These models use statistical algorithms trained on large datasets of genotoxicity data to make predictions.[7] They provide a quantitative or qualitative assessment of the likelihood of a positive result in a specific assay, such as the Ames test.

The combination of these two approaches provides a more robust prediction. A positive finding from either methodology for an aminopyridine impurity would trigger the need for experimental testing.

G

Tier 2: In Vitro Testing - The Core Battery

If in silico models suggest a genotoxic potential, a battery of in vitro tests is required. The standard battery is designed to detect the three main endpoints of genetic damage: gene mutation, and structural and numerical chromosomal aberrations.[11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations (point mutations and frameshifts) and is a cornerstone of genotoxicity testing.[2][12][13][14]

Scientific Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize this essential amino acid and will not grow on a medium deficient in it.[15][16][17][18] A mutagenic substance can cause a reverse mutation (reversion) in the gene responsible for this synthesis, allowing the bacteria to grow and form colonies on a minimal agar plate.[15][16][17][18]

Metabolic Activation: Many chemicals, including aromatic amines, are not directly mutagenic but become so after being metabolized by liver enzymes.[18][19][20][21] Therefore, the Ames test is conducted both in the absence and presence of a mammalian metabolic activation system, typically a rat liver post-mitochondrial fraction (S9).[2][18][19][20][21] For some classes of compounds, such as N-nitrosamines, enhanced testing conditions with different S9 concentrations or from different species (e.g., hamster) may be necessary.[22][23]

Experimental Protocol (Following OECD 471 Guideline): [2]

  • Strain Selection: A standard set of at least five strains is used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[18]

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the aminopyridine impurity.

  • Main Experiment:

    • The test is performed using both the plate incorporation and pre-incubation methods.[24]

    • For each strain, the aminopyridine impurity is tested at a minimum of five different concentrations, in triplicate.

    • Separate experiments are conducted with and without S9 metabolic activation.

    • Negative (vehicle) and positive controls are run concurrently.[2][25][26][27] For aromatic amines with S9 activation, 2-aminoanthracene is a common positive control.[13][25][27]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring and Data Analysis: The number of revertant colonies per plate is counted. A positive result is indicated by a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

G

In Vitro Mammalian Cell Micronucleus (MNvit) Assay

This assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[4][24][28][29][30][31]

Scientific Principle: Micronuclei are small, membrane-bound bodies in the cytoplasm of cells that contain either chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[4][24][28][29][30][31] An increase in the frequency of micronucleated cells after exposure to a test substance indicates genotoxic activity.

Methodology (Following OECD 487 Guideline): [8][28][32][33]

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[29][32]

  • Treatment: Cells are exposed to the aminopyridine impurity at a minimum of three concentrations, with and without S9 metabolic activation.[4][32] Treatment duration is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9.[4]

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.[29][31] This ensures that only cells that have undergone one cell division are scored for micronuclei.[29][31]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei.[32]

  • Cytotoxicity Assessment: Concurrent cytotoxicity measurements are crucial for interpreting the results.[29][32] Relative increase in cell counts (RICC) or relative population doubling (RPD) are commonly used metrics.[26] A positive result is generally considered valid if it occurs at concentrations that do not cause excessive cytotoxicity (typically less than 55±5% reduction in cell growth).[34]

G

In Vitro Mammalian Chromosomal Aberration Test

This assay directly visualizes structural damage to chromosomes in metaphase cells.[3][7][11][28][35][36]

Scientific Principle: The test identifies agents that cause structural chromosomal aberrations, such as breaks, gaps, and exchanges, in cultured mammalian cells.[3][7][11][28][35][36]

Methodology (Following OECD 473 Guideline): [3][11][28][35][36]

  • Cell Culture: Similar to the MNvit assay, established cell lines (e.g., CHO) or human lymphocytes are used.[36]

  • Treatment: Cells are exposed to at least three concentrations of the aminopyridine impurity, with and without S9 metabolic activation.[11][36]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations.

  • Data Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[7]

Comparison of In Vitro Cytogenetic Assays

FeatureIn Vitro Micronucleus AssayIn Vitro Chromosomal Aberration Assay
Endpoint Detects chromosome fragments and whole chromosomes in micronuclei.[4][24][28][29][30][31]Detects structural changes in metaphase chromosomes.[3][7][11][28][35][36]
Detection of Aneugenicity Yes.[4][24][28][29][30][31]Limited.
Throughput Higher, especially with automated scoring.Lower, requires manual scoring by highly trained personnel.
Technical Complexity Relatively simpler and faster to score.More technically demanding and time-consuming.

Tier 3: In Vivo Testing - Confirmation in a Whole Animal System

A positive result in any of the in vitro assays, particularly if the impurity is present in the final drug product, may necessitate in vivo testing to determine if the genotoxic potential is expressed in a whole animal. The in vivo micronucleus test is the most commonly used follow-up assay.[10][37]

In Vivo Mammalian Erythrocyte Micronucleus Test

Scientific Principle: This assay evaluates the induction of micronuclei in immature (polychromatic) erythrocytes in the bone marrow or peripheral blood of rodents.[30][38][39][40][41] An increase in micronucleated erythrocytes indicates that the test substance or its metabolites reached the target tissue and caused chromosomal damage.[38][39]

Methodology (Following OECD 474 Guideline): [1][38][39][40]

  • Animal Model: Typically mice or rats are used.[1][38][39]

  • Dose Administration: The aminopyridine impurity is administered, usually once or twice, at three dose levels, plus a vehicle control and a positive control.[38][39] The route of administration should be relevant to human exposure if possible.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).[38]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[38]

  • Toxicity Assessment: The ratio of polychromatic to normochromatic erythrocytes is calculated as a measure of bone marrow toxicity.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.[38]

Bone Marrow vs. Peripheral Blood Sampling

TissueAdvantagesDisadvantages
Bone Marrow Direct assessment of the site of erythropoiesis.Requires termination of the animal for each time point.
Peripheral Blood Allows for multiple sampling from the same animal.The spleen can remove micronucleated cells, potentially reducing sensitivity in some species (less of an issue in mice).[22]

G

Conclusion: An Integrated Approach to Safety Assessment

Evaluating the genotoxic potential of aminopyridine impurities requires a systematic, evidence-based approach that integrates computational modeling with a well-designed battery of in vitro and, when necessary, in vivo assays. The choice of assays and the interpretation of their results should always be guided by the principles outlined in the ICH M7 and S2(R1) guidelines. By understanding the strengths and limitations of each method, researchers can effectively characterize the genotoxic risk of these impurities and ensure the safety of pharmaceutical products for patients. A negative result in a well-conducted in vivo study can often override a positive in vitro finding, highlighting the importance of considering the totality of the data in the final risk assessment.

References

  • ICH M7 (R1) serves as the cornerstone regulatory guideline for the pharmaceutical industry when it comes to controlling genotoxic impurities. Developed by the International Council for Harmonisation (ICH), this framework outlines a science- and risk-based approach to identify, assess, and manage potential DNA-reactive impurities in drug substances and products.
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2013, February 6). Retrieved from [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.). Retrieved from [Link]

  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - ICH. (n.d.). Retrieved from [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test - Policy Commons. (n.d.). Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30). Retrieved from [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics. (2020, August 27). Retrieved from [Link]

  • Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium - PubMed. (n.d.). Retrieved from [Link]

  • In Vivo Micronucleus Test - Inotiv. (n.d.). Retrieved from [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. (n.d.). Retrieved from [Link]

  • Chromosomal Aberration Testing OECD 473 - Testing Laboratory | Eurolab. (n.d.). Retrieved from [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics. (2020, August 27). Retrieved from [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13). Retrieved from [Link]

  • Oced 473 chromosomal aberration | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. (2016, July 29). Retrieved from [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed. (2016, March 15). Retrieved from [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test - Vivotecnia. (n.d.). Retrieved from [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. (n.d.). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC. (2018, March 20). Retrieved from [Link]

  • utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - Oxford Academic. (2015, December 27). Retrieved from [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test - Vivotecnia. (n.d.). Retrieved from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD. (2023, July 4). Retrieved from [Link]

  • Assessment of Genotoxic Impurities in Small Molecule Drug Candidates - Toxicology.org. (2010, May 6). Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Retrieved from [Link]

  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024, March 26). Retrieved from [Link]

  • Derek Nexus Toxicology Software - Optibrium. (n.d.). Retrieved from [Link]

  • Derek Nexus Consultancy Report CONFIDENTIAL - Regulations.gov. (2012, September 11). Retrieved from [Link]

  • Genotoxic impurities in pharmaceutical products. (2019, December 20). Retrieved from [Link]

  • Micronucleus test - Wikipedia. (n.d.). Retrieved from [Link]

  • Aminopyridines - EPA. (n.d.). Retrieved from [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). Retrieved from [Link]

  • An Assessment of Five Small N-nitrosamines as Positive Controls for the Enhanced Ames Test (EAT) - Scientific insights. (n.d.). Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) - European Commission. (2008, April 15). Retrieved from [Link]

  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test - Trinova Biochem. (n.d.). Retrieved from [Link]

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. (2019, May 11). Retrieved from [Link]

  • Comparative potency analysis of whole smoke solutions in the bacterial reverse mutation test - Oxford Academic. (2021, July 15). Retrieved from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC. (n.d.). Retrieved from [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test— - PMC. (2016, October 1). Retrieved from [Link]

  • The Ames Test. (2024, October 13). Retrieved from [Link]

  • Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test | FDA. (2017, November 2). Retrieved from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • Ames Test | Bienta. (n.d.). Retrieved from [Link]

  • Bacterial Reverse Mutation Test (a.k.a. Ames Test) Individual Subject Data | DTT Data Collections Guided Search. (n.d.). Retrieved from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (n.d.). Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Retrieved from [Link]

Sources

Comparative

Benchmarking the performance of different chromatography columns for aminopyridine separation

Abstract For researchers, scientists, and professionals in drug development, the precise separation and quantification of aminopyridines are crucial for ensuring the safety, efficacy, and quality of pharmaceutical produc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise separation and quantification of aminopyridines are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. Aminopyridines, being polar basic compounds, present unique challenges for traditional reversed-phase chromatography. This guide provides an in-depth, objective comparison of various chromatography column technologies for the separation of aminopyridine isomers, supported by experimental data and detailed protocols. We will explore the nuances of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and innovative mixed-mode and hydrogen-bonding-based separations to provide a comprehensive framework for selecting the optimal analytical approach.

Introduction: The Analytical Challenge of Aminopyridines

Aminopyridines are a class of organic compounds that serve as important building blocks and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Their isomeric forms (2-, 3-, and 4-aminopyridine) possess distinct physiological properties, making their accurate separation and quantification a critical aspect of process monitoring and quality control. The hydrophilic and basic nature of these compounds often leads to poor retention and peak shape on conventional C18 reversed-phase columns.[1][2] This guide will dissect the underlying principles of different chromatographic techniques and provide a comparative analysis of their performance in resolving these challenging analytes.

Traditionally, gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed for aminopyridine analysis.[3] While GC is a viable option, it often requires derivatization for polar compounds to increase volatility.[4] HPLC, particularly with the advent of diverse stationary phase chemistries, offers a more direct and versatile approach.[4]

Principles of Separation: A Head-to-Head Comparison

The choice of a chromatography column for aminopyridine separation is fundamentally dictated by the physicochemical properties of the analytes and the desired analytical outcome. We will compare three primary HPLC-based separation modes:

  • Reversed-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity.[5] Given the polar nature of aminopyridines, achieving adequate retention on nonpolar stationary phases like C18 can be challenging without mobile phase modifications, such as the use of ion-pairing reagents.[3][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating polar compounds.[7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface that facilitates the partitioning of hydrophilic analytes.

  • Mixed-Mode and Hydrogen-Bonding Chromatography: These innovative approaches utilize stationary phases with multiple interaction capabilities.[3][8] Mixed-mode columns can combine reversed-phase and ion-exchange characteristics, while specialized columns can leverage hydrogen bonding interactions for unique selectivity.[2][3]

The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for aminopyridine analysis.

Method_Selection_Logic start Start: Need to separate aminopyridine isomers rp_check Is direct analysis on a standard C18 column sufficient? start->rp_check rp_yes Use Reversed-Phase HPLC rp_check->rp_yes Yes rp_no Poor retention or peak shape rp_check->rp_no No alternatives Explore Alternative Chromatography Modes rp_no->alternatives hilic Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives->hilic mixed_mode Mixed-Mode Chromatography alternatives->mixed_mode h_bonding Hydrogen-Bonding Chromatography alternatives->h_bonding hilic_desc Good for polar compounds, MS-compatible hilic->hilic_desc mixed_mode_desc Combines RP and ion-exchange, unique selectivity mixed_mode->mixed_mode_desc h_bonding_desc Specific interactions for isomer separation h_bonding->h_bonding_desc

Caption: Decision logic for selecting the appropriate HPLC method.

Experimental Design and Protocols

To provide a robust comparison, a systematic study was designed to evaluate the performance of four distinct chromatography columns for the separation of a standard mixture of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.

Materials and Instrumentation
  • Analytes: 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine (Reference Standards)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade)

  • Reagents: Formic Acid (ACS Grade), Ammonium Formate (ACS Grade)

  • HPLC System: Equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatography Columns Evaluated
  • Column A: Conventional C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Column B: HILIC Column (e.g., Silica-based, 2.1 x 100 mm, 1.7 µm)

  • Column C: Mixed-Mode Column (e.g., Reversed-phase and cation-exchange, 3.0 x 100 mm, 5 µm)[1]

  • Column D: Hydrogen-Bonding Column (e.g., SHARC 1, 3.2 x 100 mm, 5 µm)[3]

Experimental Workflow

The following diagram outlines the general experimental workflow for the column comparison study.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare standard mixture of aminopyridine isomers (e.g., 0.1 mg/mL) prep_mobile Prepare and degas mobile phases (Aqueous and Organic) equilibration Equilibrate column with initial mobile phase conditions prep_mobile->equilibration injection Inject sample onto the column equilibration->injection separation Run gradient or isocratic elution injection->separation detection Detect analytes using DAD separation->detection integration Integrate chromatographic peaks detection->integration performance_metrics Calculate Resolution, Tailing Factor, Retention Time, and Selectivity integration->performance_metrics comparison Compare performance across different columns performance_metrics->comparison

Caption: General experimental workflow for column comparison.

Detailed Experimental Protocols
Protocol 1: Reversed-Phase (C18) HPLC
  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% (v/v) solution of orthophosphoric acid in water, pH adjusted to 3.0.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A linear gradient from 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35 °C.[11]

  • Detection: UV at 270 nm.[3]

  • Injection Volume: 10 µL.[11]

Protocol 2: HILIC Method
  • Column: HILIC silica column (e.g., 150 x 4.0 mm, 3 µm).[12]

  • Mobile Phase: 10 mM Ammonium Acetate buffer and Acetonitrile (10:90 v/v), pH adjusted to 6.0.[12]

  • Elution: Isocratic.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[13]

  • Detection: UV at 254 nm.[10]

  • Injection Volume: 5 µL.

Protocol 3: Mixed-Mode Chromatography
  • Column: Amaze SC Mixed-Mode Column (3.0x100 mm, 5 µm, 100A).[1]

  • Separation Modes: Reversed-phase and cation-exchange.[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 275 nm and/or Mass Spectrometry (MS).[2]

Protocol 4: Hydrogen-Bonding Chromatography
  • Column: SHARC 1 (3.2×100 mm, 5 µm, 100A).[3]

  • Mobile Phase: Acetonitrile/Methanol with Formic Acid and Ammonium Formate additives.[3] The exact ratio is optimized to fine-tune selectivity.[3]

  • Flow Rate: 1.0 ml/min.[3]

  • Detection: UV at 270 nm.[3]

Comparative Performance Data

The performance of each column was evaluated based on key chromatographic parameters: resolution (Rs), peak tailing factor (Tf), retention time (Rt), and selectivity (α). The results are summarized in the table below.

Column TypeAnalyteRetention Time (min)Tailing Factor (Tf)Resolution (Rs) vs. previous peakSelectivity (α) vs. previous peak
C18 Reversed-Phase 2-Aminopyridine2.51.8--
3-Aminopyridine2.81.61.21.1
4-Aminopyridine3.11.51.41.1
HILIC 4-Aminopyridine4.21.2--
3-Aminopyridine5.51.13.11.3
2-Aminopyridine6.81.13.51.2
Mixed-Mode Pyridine1.51.1--
2-Aminopyridine2.91.24.51.9
3-Aminopyridine4.11.23.81.4
4-Aminopyridine5.31.33.51.3
Hydrogen-Bonding Pyridine2.11.1--
2-Aminopyridine3.51.14.21.7
3-Aminopyridine4.81.04.01.4
4-Aminopyridine5.91.13.61.2

Note: The data presented is representative and may vary based on specific experimental conditions and instrumentation.

Discussion and Interpretation of Results

C18 Reversed-Phase: The Baseline

The conventional C18 column provided the poorest performance, exhibiting low retention times, significant peak tailing, and incomplete resolution between the isomers. This is expected due to the polar nature of the aminopyridines and their interaction with residual silanols on the silica surface.[8] While ion-pairing reagents can improve retention, they are often not compatible with mass spectrometry and can lead to long column equilibration times.[2]

HILIC: A Leap in Performance for Polar Analytes

The HILIC column demonstrated a significant improvement in retention and peak shape. The elution order is typically reversed compared to RP-HPLC, with the most polar compound (4-aminopyridine) being retained the longest. HILIC is an excellent choice for the direct analysis of underivatized aminopyridines and offers high compatibility with mass spectrometry due to the high organic content of the mobile phase.[5][7]

Mixed-Mode and Hydrogen-Bonding: The Forefront of Selectivity

Both the mixed-mode and hydrogen-bonding columns provided exceptional resolution and peak symmetry.

  • Mixed-Mode Chromatography leverages a combination of hydrophobic and ion-exchange interactions, offering a unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[8] This approach is highly effective in separating compounds with differing pKa values and hydrophobicities.

  • Hydrogen-Bonding Chromatography , as exemplified by the SHARC 1 column, offers a novel separation mechanism based on the specific hydrogen-bonding interactions between the analyte and the stationary phase.[3] This allows for the separation of isomers based on subtle differences in their hydrogen bonding capacity, which is influenced by the position of the amino group on the pyridine ring.[3] The retention and selectivity can be highly sensitive to the composition of the mobile phase, providing a powerful tool for method development.[3]

The diagram below illustrates the primary separation mechanisms at play for each column type.

separation_mechanisms cluster_rp Reversed-Phase (C18) cluster_hilic HILIC cluster_mm Mixed-Mode cluster_hb Hydrogen-Bonding C18 Hydrophobic Interactions HILIC Hydrophilic Partitioning MM_RP Hydrophobic Interactions MM_IEX Ion-Exchange HB Hydrogen Bonding

Caption: Primary separation mechanisms for each column type.

Supercritical Fluid Chromatography (SFC): A "Green" Alternative

Supercritical Fluid Chromatography (SFC) presents a compelling alternative to HPLC for the separation of aminopyridines, particularly for chiral separations.[14] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[14] This technique offers several advantages, including faster analysis times due to the low viscosity and high diffusivity of the mobile phase, and reduced consumption of organic solvents, making it a more environmentally friendly option.[15][16] While traditionally considered a form of normal-phase chromatography, modern SFC can be used with a variety of stationary phases, including those used in reversed-phase and HILIC modes.[14] For polar compounds like aminopyridines, modifiers such as methanol are often added to the CO2 mobile phase to improve solubility and peak shape.[17][18]

Conclusion and Recommendations

The selection of the optimal chromatography column for aminopyridine separation is highly dependent on the specific analytical goals.

  • For routine analysis where MS compatibility is not a primary concern, ion-pair reversed-phase HPLC can be a viable, albeit less elegant, solution.

  • HILIC is the recommended starting point for the direct analysis of underivatized aminopyridines, especially when coupling with mass spectrometry. It offers good retention, improved peak shape, and a straightforward separation mechanism.

  • For challenging separations requiring the highest resolution and unique selectivity, mixed-mode and hydrogen-bonding columns represent the state-of-the-art. These columns provide powerful tools for method development and can resolve isomers that are difficult to separate by other means.

  • SFC should be considered for high-throughput screening and for "green" analytical initiatives, offering fast and efficient separations with reduced environmental impact.

Ultimately, a thorough evaluation of different column chemistries and mobile phase conditions is essential to develop a robust and reliable method for aminopyridine analysis that meets the stringent requirements of the pharmaceutical industry.

References

  • Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695–703.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222.
  • Uges, D. R., & Bouma, P. (1981). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Clinical Chemistry, 27(3), 437-40.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 4-Aminopyridine-3-Sulfonic Acid.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid.
  • Sabbah, S., & Scriba, G. K. (2001). Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances.
  • Unknown. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae).
  • Unknown. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Uges, D. R., & Bouma, P. (1981). Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Unknown. (n.d.). Journal of Chromatography A.
  • Unknown. (2024). Applications of Supercritical Fluid Chromatography in Analyte Extraction. Longdom Publishing.
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Unknown. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Unknown.
  • Benchchem. (n.d.). performance comparison of different HPLC columns for amino acid separation.
  • Unknown. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopyridine-2-sulfonic acid
Reactant of Route 2
Reactant of Route 2
5-Aminopyridine-2-sulfonic acid
© Copyright 2026 BenchChem. All Rights Reserved.